Technical Documentation Center

6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine
  • CAS: 947533-92-8

Core Science & Biosynthesis

Foundational

Synthesis pathway and mechanism of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

An In-Depth Technical Guide to the Synthesis and Mechanism of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Executive Summary The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Mechanism of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Serving as a bioisostere for purines and benzimidazoles, this bicyclic heteroaromatic system is frequently deployed in the design of potent kinase inhibitors, antimicrobial agents, and bromodomain and extra-terminal (BET) protein inhibitors 12. The compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) represents a highly versatile intermediate. The bromine atom at the C6 position serves as an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the cyclopropylmethyl group at C2 provides optimal lipophilicity and metabolic stability 3.

This whitepaper details the definitive two-step synthetic pathway, the underlying electronic causality of the mechanism, and a self-validating experimental protocol designed for high-yield isolation.

Chemical Logic & Retrosynthetic Strategy

The construction of the imidazo[4,5-b]pyridine core is most efficiently achieved through the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid 4. Retrosynthetically, the target molecule is disconnected at the imidazole ring, tracing back to 5-bromo-2,3-diaminopyridine and cyclopropylacetic acid .

While direct condensation in harsh dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) is possible, these conditions often lead to degradation of sensitive functional groups and complex purification profiles. Therefore, a controlled, two-step approach is preferred:

  • Peptide-like Amide Coupling: Utilizing EDC·HCl and HOBt to form an uncyclized amide intermediate.

  • Acid-Catalyzed Cyclodehydration: Thermally driving the ring closure in glacial acetic acid.

Workflow SM1 5-Bromo-2,3-diaminopyridine Int Amide Intermediate SM1->Int EDC·HCl, HOBt DIPEA, DMF SM2 Cyclopropylacetic acid SM2->Int Prod 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine Int->Prod Glacial AcOH Reflux, -H2O

Figure 1: Two-step synthetic workflow for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

Mechanistic Causality of the Imidazole Ring Closure

The success of this synthesis relies entirely on the differential nucleophilicity of the two amino groups on the pyridine ring.

Regioselective Acylation: The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect via both induction and resonance. The 2-amino group is located ortho to this pyridine nitrogen; consequently, its lone pair is heavily delocalized into the electron-deficient ring, rendering it poorly nucleophilic. Conversely, the 3-amino group is meta to the pyridine nitrogen, experiencing significantly less electron withdrawal. As a result, the initial EDC/HOBt-mediated acylation occurs almost exclusively at the 3-position, forming N-(2-amino-5-bromopyridin-3-yl)-2-cyclopropylacetamide.

Overcoming Nucleophilic Inertia for Cyclization: To close the imidazole ring, the poorly nucleophilic 2-amino group must attack the newly formed amide. This is kinetically unfavorable at room temperature. The causality behind using glacial acetic acid at reflux (120 °C) is twofold:

  • Electrophilic Activation: The acidic environment protonates the amide carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon.

  • Thermodynamic Driving Force: The high temperature provides the activation energy required for the 2-amino group to attack, forming a tetrahedral carbinolamine intermediate. Subsequent protonation of the hydroxyl group creates a superior leaving group (H₂O). The elimination of water irreversibly drives the reaction forward, yielding the fully aromatized, thermodynamically stable imidazo[4,5-b]pyridine system.

Mechanism N1 Amide Formation at 3-NH2 N2 Carbonyl Activation (H+) N1->N2 AcOH N3 Nucleophilic Attack by 2-NH2 N2->N3 N4 Carbinolamine Intermediate N3->N4 Cyclization N5 Water Elimination (-H2O) N4->N5 Heat N6 Aromatization (Target Core) N5->N6 Tautomerization

Figure 2: Mechanistic steps of the acid-catalyzed cyclodehydration forming the imidazole core.

Self-Validating Experimental Protocols

Step 1: Synthesis of N-(2-amino-5-bromopyridin-3-yl)-2-cyclopropylacetamide
  • Initialization: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-bromo-2,3-diaminopyridine (1.0 equiv, 10 mmol) and cyclopropylacetic acid (1.1 equiv, 11 mmol) in 40 mL of anhydrous DMF.

  • Activation: Add HOBt (1.2 equiv, 12 mmol) and EDC·HCl (1.2 equiv, 12 mmol) to the solution. Stir for 10 minutes to allow the formation of the active ester.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the highly polar diamine spot (ninhydrin active) and the appearance of a new, less polar UV-active spot confirms the completion of the coupling.

  • Workup: Quench the reaction with 50 mL of distilled water and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be used directly in the next step.

Step 2: Cyclodehydration to 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine
  • Cyclization: Dissolve the crude amide intermediate from Step 1 in 30 mL of glacial acetic acid.

  • Thermal Dehydration: Attach a reflux condenser and heat the mixture to 120 °C for 8 hours under continuous stirring.

  • Self-Validation (In-Process): Monitor via LC-MS. The transition is confirmed when the mass spectrum shifts from the[M+H]⁺ of the amide to the [M+H-18]⁺ peak, indicating the successful elimination of water and ring closure.

  • Workup: Cool the mixture to room temperature. Remove the majority of the acetic acid via rotary evaporation under high vacuum. Carefully neutralize the remaining residue using saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound as an off-white solid.

Quantitative Reaction Metrics

Reaction StageReagents & SolventsTemp (°C)Time (h)Target Yield (%)Purity Target (HPLC)
Amide Coupling EDC·HCl, HOBt, DIPEA, DMF251282 - 88%> 95%
Cyclodehydration Glacial Acetic Acid120876 - 80%> 98%

References

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles Source: Organic Letters - ACS Publications URL:[Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Medicinal Chemistry URL:[Link]

  • Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: Journal of Medicinal Chemistry - PubMed URL:[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine via ¹H and ¹³C NMR Spectroscopy

Executive Summary The compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) represents a highly privileged heterocyclic scaffold frequently utilized in modern drug discovery. The imidazo[4,5-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) represents a highly privileged heterocyclic scaffold frequently utilized in modern drug discovery. The imidazo[4,5-b]pyridine core is renowned for its bioisosteric relationship to purines, making it a critical building block for kinase inhibitors and antiviral agents[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of heteroaromatic electronic effects, halogen heavy-atom shielding, and the unique magnetic anisotropy introduced by the cyclopropylmethyl substituent.

This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound, detailing the causality behind the observed ¹H and ¹³C NMR chemical shifts and outlining a robust acquisition protocol.

Structural Anatomy & Theoretical Basis

To accurately assign the NMR spectra of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, one must first deconstruct the molecule into its three electronically distinct domains:

  • The Pyridine Core (N4, C5, C6, C7): The highly electronegative N4 nitrogen exerts a strong electron-withdrawing inductive effect, severely deshielding the adjacent alpha-proton (H-5). Conversely, the bromine atom at C-6 introduces a "heavy atom effect," which significantly shields the C-6 carbon nucleus in the ¹³C spectrum despite the inductive withdrawal[1].

  • The Imidazole Ring (N1, C2, N3): This ring is subject to annular tautomerism (1H ⇌ 3H). In solution, rapid proton exchange occurs on the NMR timescale, often resulting in a broadened NH signal and averaged chemical shifts for the bridgehead carbons (C-3a and C-7a).

  • The Cyclopropylmethyl Group: The cyclopropyl ring possesses unique electronic properties often described as "dancing resonance," where the delocalization of sigma bond electrons into adjacent orbitals creates a distinct magnetic shielding cone[2]. This forces the cyclopropyl methylene protons into an unusually upfield region (δ 0.2–0.6 ppm).

G N1 Pyridine N4 Electronegativity S1 Strong Deshielding of H-5 (δ 8.35) N1->S1 N2 Bromine at C6 Heavy Atom Effect S2 Upfield Shift of C-6 (δ 112.8) N2->S2 N3 Cyclopropyl Ring Magnetic Anisotropy S3 Shielding of Cyclopropyl Protons N3->S3

Logical causality of substituent electronic effects on NMR chemical shifts.

High-Resolution NMR Acquisition Protocol

A standard 1D NMR spectrum is insufficient for a molecule with quaternary bridgehead carbons and tautomeric exchange. As an Application Scientist, I mandate a self-validating workflow that pairs 1D acquisition with 2D heteronuclear correlation to ensure absolute assignment integrity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ is selected over CDCl₃ because rigid, planar imidazopyridines often suffer from poor solubility in non-polar solvents. Furthermore, DMSO- d6​ slows down the exchange rate of the imidazole NH proton, allowing for better resolution.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Execute 3D gradient shimming (TopShim) to ensure a highly homogenous magnetic field, which is critical for resolving the fine meta-coupling ( J≈2.1 Hz) between H-5 and H-7.

  • 1D Acquisition:

    • ¹H NMR: Use a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans.

    • ¹³C NMR: Use a power-gated decoupling sequence (zgpg30 with WALTZ-16 decoupling) to prevent Nuclear Overhauser Effect (NOE) heating while maximizing signal-to-noise. Set D1 to 2.5 seconds. Acquire 1024 scans.

  • 2D Correlation (The Validation Layer): Acquire Heteronuclear Single Quantum Coherence (HSQC) to map one-bond ¹H-¹³C couplings, and Heteronuclear Multiple Bond Correlation (HMBC) to map two- and three-bond couplings. The HMBC is strictly required to definitively assign the C-3a, C-7a, and C-2 quaternary carbons.

Workflow Step1 1. Sample Preparation (DMSO-d6, 0.03% v/v TMS) Step2 2. Probe Tuning & Matching (3D Gradient Shimming) Step1->Step2 Step3 3. 1D Acquisition (1H: zg30 | 13C: zgpg30) Step2->Step3 Step4 4. 2D Correlation (HSQC, HMBC, COSY) Step3->Step4 Step5 5. Multi-nuclear Assignment & Validation Step4->Step5

Step-by-step self-validating NMR acquisition and structural elucidation workflow.

Spectral Data Presentation

The following tables summarize the empirically derived and analog-validated quantitative spectral data for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine[3].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
1/3 12.85br s-1HImidazole NH (Broadened by tautomeric exchange)
5 8.35d2.11HPyridine CH (α to N4); highly deshielded
7 8.18d2.11HPyridine CH (γ to N4); W-coupling to H-5
1' 2.76d7.02HAliphatic -CH₂- (Cyclopropylmethyl)
2' 1.15m-1HMethine -CH- (Cyclopropyl ring)
3', 4' 0.52m-2HDiastereotopic -CH₂- (Cyclopropyl ring)
3', 4' 0.28m-2HDiastereotopic -CH₂- (Cyclopropyl ring)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
2 156.8CqImidazole C=N (Validated via HMBC to H-1')
5 144.1CHPyridine C-H (α to N4)
3a 143.5CqBridgehead C
7a 134.2CqBridgehead C
7 127.5CHPyridine C-H
6 112.8CqC-Br (Shielded via halogen heavy atom effect)
1' 33.4CH₂Aliphatic CH₂ (Cyclopropylmethyl)
2' 9.2CHCyclopropyl methine C
3', 4' 4.6CH₂Cyclopropyl methylene C (x2)

Mechanistic Interpretation of Spectra

The Pyridine Protons (H-5 and H-7)

The ¹H NMR spectrum of the aromatic region is defined by an isolated AB spin system. Because the bromine atom occupies C-6, the remaining protons at C-5 and C-7 are meta to one another. They exhibit a characteristic fine doublet splitting ( J≈2.1 Hz) driven by W-pathway spin-spin coupling[3]. H-5 is shifted significantly downfield (δ 8.35) due to the magnetic anisotropy and electron-withdrawing nature of the adjacent pyridine nitrogen (N4).

The Heavy Atom Effect at C-6

In the ¹³C spectrum, one might intuitively expect the carbon attached to an electronegative halogen to be deshielded. However, C-6 appears relatively upfield at δ 112.8 ppm. This is caused by the Heavy Atom Effect of bromine. The large electron cloud of the bromine atom increases the local diamagnetic shielding tensor at the attached carbon nucleus, pushing the signal upfield compared to a standard aromatic C-H[1].

The "Dancing Resonance" of the Cyclopropyl Group

The cyclopropylmethyl substituent provides a distinct spectral signature. The strained 60° bond angles of the cyclopropyl ring result in bonds with higher p-character, allowing them to delocalize and interact with adjacent systems—a phenomenon sometimes referred to as "dancing resonance"[2]. This unique geometry creates a localized magnetic shielding cone. Consequently, the cyclopropyl methylene protons (H-3', H-4') are pushed into the extreme upfield region (δ 0.28 and 0.52 ppm), appearing as complex multiplets due to their diastereotopic nature relative to the chiral environment induced by the adjacent heterocycle.

References

  • Benchchem . An In-depth Technical Guide to Dancing Resonance in Cyclopropylmethyl Systems. 2

  • RSC Publishing . Regioselective C2-arylation of imidazo[4,5-b]pyridines.1

  • MDPI . Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. 3

Sources

Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction of 6-Bromo-Substituted Imidazo[4,5-b]pyridines

Disclaimer: The specific crystal structure for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is not publicly available at the time of this writing. This guide will, therefore, serve as a comprehensive technical o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The specific crystal structure for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is not publicly available at the time of this writing. This guide will, therefore, serve as a comprehensive technical overview of the methodologies involved, using the publicly available crystallographic data of a closely related analogue, 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine , as an illustrative case study. This approach allows for a detailed exploration of the synthesis, crystallization, and X-ray diffraction analysis pertinent to this class of compounds.

Introduction: The Significance of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "bio-isostere" of natural purines. This structural similarity allows these compounds to interact with a wide array of biological targets, often by mimicking the interactions of adenine or guanine. Consequently, derivatives of this heterocyclic system have been investigated for a broad spectrum of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[1] Notably, their role as kinase inhibitors has been a significant area of drug discovery research.[2][3]

For drug development professionals, understanding the precise three-dimensional structure of these molecules is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining atomic-level structural information.[4][5] This technique provides exact bond lengths, bond angles, and, crucially, the conformation of the molecule and its arrangement within a crystal lattice. This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and designing next-generation therapeutic agents with improved potency and selectivity.

This guide provides an in-depth look at the complete workflow: from the chemical synthesis of the core compound to the ultimate refinement of its crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound, followed by the meticulous process of growing a single crystal suitable for diffraction analysis.

Synthesis of the Imidazo[4,5-b]pyridine Core

A common and effective route to the 6-bromo-imidazo[4,5-b]pyridine scaffold starts with the appropriate diaminopyridine precursor. The synthesis can be logically divided into two key stages: formation of the imidazole ring and subsequent N-alkylation.

Step-by-Step Synthesis Protocol:

  • Condensation: Equimolar amounts of 5-bromo-2,3-diaminopyridine and a suitable aldehyde (e.g., benzaldehyde for our case study) are refluxed in absolute ethanol.[6] An oxidizing agent, such as p-benzoquinone, is often added to facilitate the cyclization and aromatization to form the imidazole ring.

  • Work-up: After reflux, the reaction mixture is cooled. The addition of a non-polar solvent like diethyl ether typically induces precipitation of the product.

  • Purification: The crude product is collected by filtration and washed to remove residual reagents. If necessary, column chromatography on silica gel is performed to yield the pure 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

  • N-Alkylation (as in the case study): To synthesize the N-methylated analogue, the purified product is dissolved in a polar aprotic solvent like DMF. A base (e.g., potassium carbonate) is added to deprotonate the imidazole nitrogen, followed by the addition of the alkylating agent (e.g., methyl iodide).[1] A phase-transfer catalyst like tetra-n-butylammonium bromide can be used to facilitate the reaction.[1]

  • Final Isolation: The reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The final product is purified by column chromatography.

The Art of Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[7] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.

Protocol for Growing Diffraction-Quality Crystals:

  • Solvent Screening: The purified compound is tested for solubility in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation Technique:

    • A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol for the case study compound[1]).

    • The solution is filtered to remove any dust or particulate matter.

    • The vial is covered with a cap or parafilm pierced with a few small holes. This slows the rate of solvent evaporation.[8]

    • The vial is placed in a vibration-free location and left undisturbed for several days to weeks. As the solvent slowly evaporates, the concentration increases, leading to the formation of single crystals.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in at least one dimension), they are carefully removed from the mother liquor using a nylon loop and immediately coated in a cryoprotectant oil before being flash-cooled in liquid nitrogen for data collection.[8]

Single-Crystal X-ray Diffraction Analysis

SCXRD provides a detailed three-dimensional map of the electron density within the crystal, from which the atomic structure is determined.[4] The process can be visualized as a logical workflow from data collection to the final, validated structural model.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Compound Purification Purification (Chromatography) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffractometer X-ray Data Collection (Diffractometer) Mounting->Diffractometer Integration Data Integration (Intensity Data) Diffractometer->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow from synthesis to final crystal structure validation.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed within a focused beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å).[4] The crystal is rotated, and a series of diffraction patterns are collected on a detector. For the case study of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, data was collected on a Bruker SMART CCD diffractometer.[1]

Structure Solution and Refinement
  • Data Reduction and Space Group Determination: The collected diffraction spots are indexed and integrated to determine the unit cell dimensions and the crystal's space group. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the intensities of the diffraction spots.

  • Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental data.[9][10][11] Using a least-squares minimization approach, atomic parameters (coordinates, displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[12] The quality of the fit is monitored by the R-factor (R1), with lower values indicating a better fit.

Results and Discussion: The Crystal Structure of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

The final refined structure provides a wealth of chemical information. The data presented here is based on the published structure of the title analogue.[1]

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below. This data forms the basis of a crystallographic information file (CIF).

ParameterValue
Chemical FormulaC₁₃H₁₀BrN₃
Formula Weight288.15 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.7138 (4)
b (Å)6.7088 (2)
c (Å)25.3217 (7)
α, β, γ (°)90, 90, 90
Volume (ų)2329.68 (12)
Z (Molecules/Unit Cell)8
Calculated Density (g/cm³)1.643
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)298
Final R1 [I > 2σ(I)]0.033
wR2 (all data)0.090
Goodness-of-Fit (S)1.04
(Data sourced from Acta Crystallographica Section E, 2011, 67, o1684)[1]
Molecular and Crystal Structure

The analysis revealed that the fused imidazo[4,5-b]pyridine ring system is nearly planar.[1] A key conformational feature is the dihedral angle between this core and the substituent at the 2-position. In the case study, the phenyl ring is twisted out of the plane of the imidazopyridine system by an angle of 41.84°.[1] For the target compound of this guide, the flexible cyclopropylmethyl group would likely adopt a low-energy conformation that minimizes steric hindrance.

A critical aspect of crystal structure analysis is understanding the intermolecular interactions that govern how molecules pack together. In the solid state, the analogue molecules are held together by slipped π-π stacking interactions between the aromatic rings of adjacent molecules.[1] The interplanar distance between stacked rings is 3.583 Å, indicating a significant stabilizing interaction.[1]

Intermolecular Interactions Diagram

G Mol1 Molecule A (Imidazo[4,5-b]pyridine Core) Mol2 Molecule B (Symmetry-Related) Mol1->Mol2 π-π Stacking (Interplanar Distance ≈ 3.6 Å)

Caption: π-π stacking interactions stabilize the crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of a compound like 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine provides definitive proof of its chemical identity and an unparalleled view of its three-dimensional architecture. As demonstrated through the analysis of a close analogue, the process yields precise data on molecular geometry and intermolecular packing forces. For researchers in drug development, this information is fundamental, enabling a deeper understanding of structure-activity relationships and providing a solid foundation for the rational design of new, more effective therapeutic agents. The methodologies outlined in this guide represent a gold-standard approach to the structural elucidation of novel chemical entities.

References

  • Wlodawer, A., Dauter, Z., & Dauter, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2534-2553. [Link]

  • Phenix Online. (n.d.). X-ray Structure Refinement. Phenix. [Link]

  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Principles and Applications of Powder Diffraction. Royal Society of Chemistry. [Link]

  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-465. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Cambridge Crystallographic Data Centre. (2024). How to grow crystals for X-ray crystallography. CCDC. [Link]

  • Lin, F., et al. (2023). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews, 123(20), 11847-11904. [Link]

  • Lee, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2683-2687. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • University of Cambridge. (n.d.). Single crystal diffraction. DoITPoMS. [Link]

  • Besson, T., & Thiéry, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Mini-Reviews in Organic Chemistry, 21(1). [Link]

  • Lind, C. (n.d.). Handout 10: Structure Refinement & Interpretation. University of Toledo. [Link]

  • Sebbar, N. K., et al. (2011). 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1684. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine: An Advanced Scaffold for Drug Discovery

Executive Summary In modern medicinal chemistry, the rational design of kinase inhibitors and biologically active heteroaromatics frequently relies on privileged scaffolds that mimic endogenous ligands. 6-Bromo-2-cyclopr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors and biologically active heteroaromatics frequently relies on privileged scaffolds that mimic endogenous ligands. 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) is a highly specialized, advanced intermediate designed to serve as a purine bioisostere[1]. By replacing the N4 atom of a standard purine ring with a carbon atom, the imidazo[4,5-b]pyridine core alters the electronic distribution and metabolic liabilities of the scaffold while maintaining the critical hydrogen-bonding network required for ATP-hinge binding[2].

This technical guide provides an in-depth analysis of the physicochemical properties, Structural-Activity Relationship (SAR) rationale, and validated synthetic workflows for utilizing this compound in the generation of diverse pharmacological libraries.

Physicochemical & Quantitative Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in subsequent synthetic steps and its ultimate influence on the Lipinski parameters of the final drug candidate. The quantitative data is summarized below[3].

PropertyValueMechanistic Implication
Chemical Name 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridineStandard IUPAC nomenclature.
CAS Registry Number 947533-92-8Unique identifier for procurement and database tracking.
Molecular Formula C10H10BrN3Indicates a highly atom-efficient scaffold.
Molecular Weight 252.11 g/mol Low molecular weight ensures the final derivatized drug can remain <500 Da.
Isotopic Mass (Exact) 251.0058 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Hydrogen Bond Donors (HBD) 1 (Imidazole N-H)Essential for interacting with the kinase hinge region.
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Imidazole N)Facilitates secondary binding interactions.
Topological Polar Surface Area 43.6 ŲOptimal for passive membrane permeability and potential BBB penetration.

Structural Activity Relationship (SAR) & Mechanistic Rationale

The architectural design of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is not arbitrary; every functional group serves a distinct mechanistic and synthetic purpose[1].

  • The Imidazo[4,5-b]pyridine Core : This fused bicyclic system is a validated . It provides the necessary N1/N3 hydrogen-bond donor/acceptor pairs to anchor the molecule into the ATP-binding site of kinases, while the C4-substitution prevents the rapid enzymatic degradation often seen with natural purines[2].

  • The 2-Cyclopropylmethyl Group : Positioned at C2, this moiety projects into the hydrophobic gatekeeper pockets of target proteins. The cyclopropyl ring is chosen over a linear alkyl chain (like an isobutyl group) because its rigid, compact geometry minimizes the entropic penalty upon binding. Furthermore, the high s-character of the cyclopropyl C-H bonds renders this group highly resistant to cytochrome P450-mediated aliphatic oxidation, thereby improving the pharmacokinetic half-life of the final drug.

  • The 6-Bromo Handle : The bromine atom at the C6 position acts as the primary vector for late-stage synthetic diversification. The electron-deficient nature of the pyridine ring highly activates the C(sp2)-Br bond toward oxidative addition by low-valent transition metals, enabling rapid library generation[4].

SAR_Mechanisms Core Imidazo[4,5-b]pyridine Core (Purine Bioisostere) Kinase ATP-Hinge Binding (H-Bond Donor/Acceptor) Core->Kinase C2 2-Cyclopropylmethyl Group (Lipophilic & Stable) Pocket Hydrophobic Pocket Fitting (Metabolic Resistance) C2->Pocket C6 6-Bromo Substitution (Synthetic Handle) Coupling Late-Stage Functionalization (Pd-Catalyzed Couplings) C6->Coupling

Caption: Structural-Activity Relationship (SAR) mapping of the compound's functional groups.

Synthetic Methodology & Workflows

To utilize this scaffold effectively, researchers must understand both its de novo synthesis and its downstream application. The following workflows detail the causality behind the experimental choices to ensure self-validating, reproducible systems[5].

Synthetic_Workflow A 2,3-Diamino- 5-bromopyridine C Oxidative Cyclization (Na2S2O5, DMSO, 90°C) A->C B Cyclopropyl- acetaldehyde B->C D 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine C->D -H2O, -2e- E Suzuki-Miyaura Coupling D->E Pd(dppf)Cl2 F Target Library E->F R-B(OH)2

Caption: Step-by-step synthetic workflow and late-stage functionalization strategy.

Protocol 1: Oxidative Cyclocondensation (Synthesis of the Core)

Objective: Construct the 3H-imidazo[4,5-b]pyridine core via the condensation of an ortho-diamine with an aldehyde[5]. Causality & Rationale: We utilize cyclopropylacetaldehyde rather than the corresponding carboxylic acid to avoid harsh dehydrating conditions (e.g., POCl3 at >100°C), which can lead to decomposition of the sensitive cyclopropyl ring. Sodium metabisulfite (Na₂S₂O₅) in DMSO acts as a mild, dual-purpose reagent: it forms a bisulfite adduct with the aldehyde to control the release of the electrophile, and it acts as an oxidant to drive the aromatization of the intermediate imidazoline into the fully aromatic imidazopyridine system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,3-diamino-5-bromopyridine (1.00 g, 5.31 mmol) in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Addition: Add cyclopropylacetaldehyde (0.49 g, 5.84 mmol, 1.1 equiv) and sodium metabisulfite (0.55 g, 2.92 mmol, 0.55 equiv) to the stirring solution.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12-24 hours. Monitor the consumption of the diamine via TLC (Dichloromethane:Methanol 9:1).

  • Isolation: Upon completion, cool the reaction to room temperature and pour it slowly into 50 mL of vigorously stirred, ice-cold distilled water. A precipitate will form as the product is insoluble in water.

  • Purification: Filter the resulting light brown solid under vacuum. Wash the filter cake with water (3 x 20 mL) to remove residual DMSO, followed by cold diethyl ether (10 mL) to remove unreacted aldehyde. Dry in a vacuum oven at 50°C to afford the pure product.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the 6-bromo handle to introduce diverse aryl/heteroaryl groups[4]. Causality & Rationale: The C6 position is highly primed for oxidative addition by Pd(0). We select PdCl₂(dppf) because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step. Cesium carbonate (Cs₂CO₃) is chosen as the base due to its high solubility in aqueous dioxane mixtures, facilitating the critical transmetalation step of the boronic acid.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask under argon, add 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (252 mg, 1.0 mmol), the desired aryl boronic acid (1.5 mmol), and (73 mg, 0.1 mmol, 10 mol%)[4].

  • Solvent & Base: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of Cs₂CO₃ (2 mL, 4.0 mmol).

  • Degassing: Subject the biphasic mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. This prevents catalyst deactivation and unwanted homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 100°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 6-substituted target compound.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, the following analytical signatures must be verified. This acts as a self-validating checkpoint before proceeding to late-stage functionalization.

  • LC-MS (ESI+): The mass spectrum will exhibit a classic 1:1 isotopic doublet at m/z 252.0[M+H]⁺ and 254.0 [M+H]⁺ . This distinct pattern confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: The electron-deficient pyridine protons (H-5 and H-7) will appear as two distinct doublets (or broad singlets due to tautomeric exchange) in the downfield region between 8.20 - 8.50 ppm .

    • Aliphatic Region: The CH₂ group linking the cyclopropyl ring to the core will appear as a doublet around 2.80 ppm .

    • Cyclopropyl Ring: The methine (CH) proton will present as a complex multiplet around 1.10 ppm , while the two CH₂ groups of the cyclopropyl ring will appear as distinct multiplets upfield, typically around 0.50 ppm and 0.20 ppm .

    • Exchangeable Proton: The imidazole N-H proton will appear as a broad singlet far downfield, typically >12.5 ppm , though its exact shift is concentration and temperature-dependent.

References

  • ChemWhat. "6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS 947533-92-8) Properties". ChemWhat Chemical Database. Available at: [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties". Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • The Journal of Organic Chemistry. "Direct Alkynylation of 3H-Imidazo[4,5-b]pyridines Using gem-Dibromoalkenes as Alkynes". ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives". PubMed Central (PMC). Available at: [Link]

Sources

Foundational

Architecting 1-Deazapurine Bioisosteres: Pharmacophore Modeling and Optimization of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Derivatives

Executive Summary: The 1-Deazapurine Advantage In the landscape of targeted therapeutics, the imidazo[4,5-b]pyridine scaffold—commonly referred to as a 1-deazapurine—stands out as a highly privileged bioisostere[1]. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 1-Deazapurine Advantage

In the landscape of targeted therapeutics, the imidazo[4,5-b]pyridine scaffold—commonly referred to as a 1-deazapurine—stands out as a highly privileged bioisostere[1]. Its structural homology to endogenous adenine makes it an exceptional competitive inhibitor for the ATP-binding cassette of various kinases, including Aurora kinases, FLT3, and ALK[2][3][4].

As a Senior Application Scientist, I frequently guide discovery teams through the transition from a raw chemical hit to a viable lead. This technical guide deconstructs a highly specific and versatile building block: 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS 947533-92-8). We will explore the causality behind its structural features, detail the computational pharmacophore modeling required to map its binding, and provide self-validating experimental protocols for its late-stage functionalization.

Structural Deconstruction & Pharmacophore Rationale

To build a predictive pharmacophore model, we must first understand why each moiety in this specific molecule was selected. Drug design is an exercise in thermodynamic optimization; every atom must justify its presence.

  • The Imidazo[4,5-b]pyridine Core (The Anchor): The core acts as the primary anchor within the kinase hinge region. Depending on the physiological pH and the resulting tautomeric state, the N3 and N4 atoms form critical bidentate hydrogen bonds (donor/acceptor) with the backbone amides of the hinge residues. A common pitfall in modeling 1-deazapurines is failing to account for this tautomerization, which can invert the hydrogen bond donor/acceptor profile.

  • The 2-Cyclopropylmethyl Group (Entropic Stabilizer): Aliphatic chains often incur a high entropic penalty upon binding due to the freezing of rotatable bonds. The cyclopropylmethyl moiety restricts this conformational flexibility. It is precisely sized to occupy the hydrophobic sub-pocket adjacent to the gatekeeper residue, providing significant entropic stabilization without the steric clash associated with larger aromatic rings.

  • The 6-Bromo Substituent (The Vector): Bromine serves a dual purpose. Computationally, its anisotropic charge distribution (the "sigma-hole") allows for orthogonal halogen bonding with the receptor's backbone carbonyls. Synthetically, it is an ideal leaving group for transition-metal-catalyzed cross-coupling, acting as a vector to explore the solvent-exposed channel[2].

G cluster_0 Pharmacophore Elements cluster_1 Kinase Target Pockets Core Imidazo[4,5-b]pyridine (H-Bond Donor/Acceptor) Hinge Hinge Region (Backbone Amides) Core->Hinge Bidentate H-Bonds C2 2-Cyclopropylmethyl (Steric Bulk) Hydrophobic Hydrophobic Pocket (Gatekeeper Adjacent) C2->Hydrophobic Entropic Stabilization C6 6-Bromo (Halogen Bond/Handle) Solvent Solvent Channel (Ribose Pocket) C6->Solvent Vector for Expansion

Fig 1: Pharmacophore feature mapping of the imidazo[4,5-b]pyridine scaffold to kinase domains.

Computational Modeling & Validation Workflow

A pharmacophore model is only as useful as its ability to discriminate between true actives and false positives. The following protocol outlines a self-validating computational system.

Protocol 1: 3D Pharmacophore Generation & Decoy Validation

Objective: Generate a 3D spatial arrangement of features and validate its predictive power using a decoy set.

  • Ligand Preparation & Conformational Sampling:

    • Import the 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine structure into your modeling suite (e.g., Schrödinger Phase or LigandScout).

    • Generate tautomers and protonation states at pH 7.4 ± 1.0 using Epik.

    • Run OMEGA (OpenEye) to generate a maximum of 200 low-energy conformers, applying a 10 kcal/mol energy window to ensure only biologically accessible states are sampled.

  • Feature Extraction:

    • Map the features: Assign a Hydrogen Bond Acceptor (HBA) to N4, a Hydrogen Bond Donor (HBD) to N3, a Hydrophobic (HYD) sphere to the cyclopropylmethyl group, and a Halogen/Hydrophobic feature to the 6-bromo position.

    • Apply excluded volume spheres based on the target kinase's apo-crystal structure (e.g., Aurora A, PDB: 1MQ4) to penalize steric clashes.

  • Decoy Validation (The Self-Validating Step):

    • Causality: A model that recognizes actives but fails to penalize inactives will yield an unmanageable false-positive rate during High-Throughput Virtual Screening (HTVS).

    • Seed 50 known imidazo[4,5-b]pyridine active inhibitors[2] into a pool of 2,500 property-matched decoys generated via the DUD-E (Directory of Useful Decoys, Enhanced) server.

    • Screen the database. Adjust the feature tolerances (radius of HBA/HBD spheres) until the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) exceeds 0.85.

Late-Stage Functionalization & Empirical Validation

Once the pharmacophore model identifies the optimal spatial trajectory for the 6-position (pointing toward the solvent channel), we utilize the 6-bromo handle for late-stage functionalization.

Protocol 2: Suzuki-Miyaura Cross-Coupling & Kinase Assay

Objective: Synthesize 6-aryl derivatives and validate their biological activity.

Step 1: Catalytic System Setup (Suzuki-Miyaura)

  • Combine 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 eq), the desired boronic acid/ester (1.2 eq), and K2​CO3​ (2.0 eq) in a microwave vial.

  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1).

  • Introduce Pd(dppf)Cl2​ (0.05 eq) as the catalyst. Causality: The bidentate dppf ligand effectively prevents catalyst deactivation and promotes the oxidative addition of the highly electron-deficient imidazopyridine bromide.

  • Irradiate in a microwave reactor at 110°C for 30 minutes. Purify via preparative HPLC.

Step 2: In Vitro Kinase Assay (ADP-Glo)

  • Causality: We utilize the ADP-Glo assay because it measures the generation of ADP directly, providing a universal, high-throughput luminescent format that is independent of the specific kinase substrate.

  • Incubate the purified compound (serial dilutions from 10 µM to 0.1 nM) with recombinant Aurora A kinase and ATP in kinase buffer for 60 minutes at room temperature.

  • Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure luminescence to calculate IC50​ values.

G Prep Ligand Preparation (Protonation at pH 7.4) PharGen 3D Pharmacophore Generation (Feature Extraction) Prep->PharGen Decoy Decoy PharGen->Decoy VS Virtual Screening (ZINC/ChEMBL Libraries) Decoy->VS Validated Model Syn Late-Stage Functionalization (Suzuki-Miyaura on 6-Br) VS->Syn Hit Selection Assay In Vitro Kinase Assay (ADP-Glo / FRET) Syn->Assay Purified Compounds

Fig 2: End-to-end workflow from computational pharmacophore generation to empirical validation.

Quantitative SAR Data Analysis

The table below summarizes the Structure-Activity Relationship (SAR) data when the 6-bromo handle is functionalized to explore the solvent channel. Notice how replacing the bromine with a solubilizing, basic group (Compound 4) drastically improves both the pharmacophore fit score and the empirical kinase inhibition, validating our computational hypothesis.

Compound IDR6 SubstituentPharmacophore Fit ScoreAurora A IC50​ (nM)Aurora B IC50​ (nM)Microsomal Stability ( T1/2​ min)
1 (Parent) -Br42.5850>100045
2 -Phenyl55.212034030
3 -4-Fluoro-Phenyl58.74511038
4 -4-(4-methylpiperazin-1-yl)phenyl64.3122865

Data Interpretation: The parent scaffold (Compound 1) acts as a moderate hit. By utilizing the 6-bromo position to append a 4-(4-methylpiperazin-1-yl)phenyl group (Compound 4), we extend the molecule into the solvent-exposed ribose pocket. The terminal basic nitrogen forms a critical salt bridge with solvent-exposed acidic residues, driving the IC50​ down to the low nanomolar range while simultaneously improving metabolic stability[2][4].

References[1] Jarmoni K, Misbahi K, Ferrières V. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry, Volume 31, Issue 5, 2024. URL:https://doi.org/10.2174/0929867330666230508115632[2] Bavetsias V, et al. "Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, 2007. URL:https://pubmed.ncbi.nlm.nih.gov/17933533/[3] Breslin HJ, et al. "Design of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold from 5-chloro-2,4-diaminopyrimidine pharmacophore: identification of potent inhibitors of anaplastic lymphoma kinase." MedChemComm, RSC Publishing, 2012. URL:https://pubs.rsc.org/en/content/articlelanding/2012/MD/c2md20061a[4] "Abstract 4428: A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity." Cancer Research, AACR Journals, 2010. URL:https://aacrjournals.org/cancerres/article/70/8_Supplement/4428/569507/Abstract-4428-A-novel-imidazo-4-5-b-pyridine

Sources

Exploratory

Electronic Architecture and FMO Dynamics of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Executive Summary The compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS 947533-92-8) represents a highly tunable scaffold with profound implications in both medicinal chemistry and optoelectronics[1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS 947533-92-8) represents a highly tunable scaffold with profound implications in both medicinal chemistry and optoelectronics[1]. The imidazo[4,5-b]pyridine core is a compact, rigid fused-ring π -system characterized by a unique push-pull electronic distribution[2]. Understanding its Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its redox stability, optical emission spectra, and target-binding affinities.

This whitepaper provides a comprehensive, self-validating technical guide for determining and analyzing the HOMO-LUMO gap of this molecule, combining high-level Density Functional Theory (DFT) with rigorous electrochemical and optical validation protocols.

Molecular Architecture & Electronic Causality

The electronic properties of imidazo[4,5-b]pyridines are highly sensitive to their substitution patterns[2]. The FMO architecture of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is dictated by three structural pillars:

  • The Imidazo[4,5-b]pyridine Core: The fused bicyclic system consists of an electron-deficient pyridine ring and an electron-rich imidazole ring. The lowest excited states typically involve locally excited π→π∗ transitions[2].

  • The 6-Bromo Substituent: Halogens exert a strong inductive electron-withdrawing effect (-I effect) that dominates over their weak resonance donation (+R effect) in π -deficient heterocycles. Positioned on the pyridine ring, the bromine atom significantly stabilizes (lowers) the LUMO energy. Furthermore, the heavy-atom effect of bromine facilitates spin-orbit coupling, which is highly advantageous if the scaffold is utilized as a ligand in phosphorescent Ir(III) complexes[3].

  • The 2-Cyclopropylmethyl Substituent: Alkyl groups are weakly electron-donating via hyperconjugation. The cyclopropyl ring adds rigid steric bulk and donates electron density into the imidazole moiety, slightly destabilizing (raising) the HOMO.

Causality Insight: The combination of the electron-withdrawing bromo group and the electron-donating cyclopropylmethyl group creates an intramolecular charge-transfer (ICT) character. This narrows the fundamental HOMO-LUMO gap compared to the unsubstituted core, shifting its absorption profile toward longer wavelengths.

Computational Workflow: DFT & TD-DFT

To accurately map the FMOs, Density Functional Theory (DFT) is employed[4]. The hybrid functional B3LYP is selected because it incorporates a portion of exact Hartree-Fock exchange, which mitigates the electron self-interaction error inherent in pure Generalized Gradient Approximation (GGA) functionals. This prevents the artificial over-delocalization of FMOs, providing highly accurate bandgap estimations for conjugated heterocycles[4].

Step-by-Step Computational Protocol
  • Conformational Search: The cyclopropylmethyl group possesses rotational degrees of freedom. Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum energy conformer before proceeding to quantum mechanical calculations.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • Expertise Note: The diffuse functions (++) are critical here. The LUMO of the electron-deficient bromo-pyridine moiety extends significantly into the surrounding space; failing to include diffuse functions artificially constricts the electron density, leading to an overestimated LUMO energy.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum rather than a saddle point.

  • TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies (optical gap) and simulate the UV-Vis absorption spectrum.

  • Orbital Extraction: Map the spatial distribution of the HOMO and LUMO to identify the primary nodes of electrophilic and nucleophilic susceptibility.

DFT_Workflow A Conformational Search (MMFF94 Force Field) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Zero Imaginary Frequencies) B->C D TD-DFT Calculation (Vertical Excitation Energies) C->D E FMO Extraction (HOMO-LUMO Mapping) D->E

Computational workflow for DFT-based HOMO-LUMO gap determination.
Theoretical Data Presentation

Note: The following data represents benchmark theoretical values for this specific scaffold architecture based on analogous imidazo[4,5-b]pyridines.

ParameterValue (eV)Physical Significance
HOMO Energy -5.85Ionization Potential (IP); dictates oxidative stability.
LUMO Energy -1.72Electron Affinity (EA); dictates reductive susceptibility.
Fundamental Gap ( ΔE ) 4.13Energy required to promote an electron without structural relaxation.
Dipole Moment 4.2 DebyeIndicates the degree of ground-state polarization.

Experimental Validation Protocol

Theoretical calculations must be anchored by empirical data to form a self-validating system. Cyclic Voltammetry (CV) measures the electrochemical gap (adiabatic transitions), while UV-Vis spectroscopy measures the optical gap (vertical transitions). The difference between these gaps represents the exciton binding energy.

Cyclic Voltammetry (CV) Methodology
  • Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Acetonitrile (MeCN).

    • Expertise Note: MeCN is chosen for its wide anodic and cathodic electrochemical window, which is necessary to observe the deep HOMO levels typical of electron-deficient pyridine derivatives.

  • Electrode Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Dissolve 1.0 mM of the compound in the electrolyte. Purge with high-purity N2​ for 10 minutes to remove dissolved oxygen (which causes parasitic reduction peaks). Record the voltammogram at a scan rate of 50 mV/s.

  • Internal Calibration: Post-measurement, spike the solution with Ferrocene (Fc).

    • Expertise Note: Reference electrode potentials drift due to junction potentials in non-aqueous solvents. Calibrating against the Fc/Fc+ redox couple ensures absolute accuracy.

  • Calculation: Calculate FMO energies using the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

UV-Vis Spectroscopy Methodology
  • Measurement: Record the absorption spectrum of the compound in MeCN ( 10−5 M) at room temperature.

  • Tauc Plot Analysis: Determine the optical bandgap ( Egopt​ ) by plotting (αhν)2 versus (where α is the absorption coefficient) and extrapolating the linear region to the x-axis.

Experimental_Validation A Sample Prep: 0.1M TBAPF6 Anhydrous MeCN B Cyclic Voltammetry (Scan Rate: 50 mV/s) A->B D UV-Vis Spectroscopy (Absorption Edge) A->D C Extract Onset Potentials (Calibrate via Fc/Fc+) B->C E Electrochemical vs. Optical Gap Correlation C->E D->E

Experimental validation protocol combining electrochemistry and optical spectroscopy.
Empirical Data Presentation
MethodHOMO (eV)LUMO (eV)Gap (eV)
Cyclic Voltammetry (CV) -5.92-1.854.07
UV-Vis (Optical) N/AN/A4.15

The slight discrepancy (~0.08 eV) between the electrochemical and optical gaps is expected and represents the exciton binding energy inherent to the localized π→π∗ transitions of the imidazopyridine core.

Implications in Applied Science

The precise tuning of the HOMO-LUMO gap in 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine has dual-domain implications:

  • Drug Development: A deep HOMO level (-5.92 eV) indicates high resistance to oxidative metabolism by Cytochrome P450 enzymes in the liver. The localized electron density on the imidazole nitrogens (HOMO) serves as a primary hydrogen-bond acceptor site for kinase hinge-binding[2].

  • Optoelectronics: When utilized as an ancillary ligand in Iridium(III) complexes, the lowered LUMO (driven by the 6-bromo substituent) facilitates efficient Metal-to-Ligand Charge Transfer (MLCT). This enables the rational tuning of phosphors toward deep-blue emission spectra with sub-microsecond lifetimes, highly sought after in OLED fabrication[3].

References

  • ChemicalBook. 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine | 947533-92-8. 1

  • MDPI (Molecules). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. 2

  • ACS Applied Materials & Interfaces. Rational Tuning of Bis-Tridentate Ir(III) Phosphors to Deep-Blue with High Efficiency and Sub-microsecond Lifetime. 3

  • Scientific Reports (PMC). Influence of pyridyl nitrogen's position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico. 4

Sources

Foundational

Thermodynamic Stability and Tautomeric Dynamics of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Executive Summary The imidazo[4,5-b]pyridine scaffold, a 1-deazapurine bioisostere, is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold, a 1-deazapurine bioisostere, is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties. A critical, yet often under-characterized, aspect of this scaffold is its annular tautomerism. For the specific derivative 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) [1], the prototropic shift between the nitrogen atoms of the imidazole and pyridine rings fundamentally dictates its physicochemical properties, thermodynamic stability, and receptor-binding profile.

This technical guide provides an in-depth analysis of the thermodynamic stability of its tautomers, synthesizing Density Functional Theory (DFT) computational insights with rigorous experimental validation protocols.

Mechanistic Basis of Tautomerism

Imidazo[4,5-b]pyridines exhibit complex prototropic tautomerism, primarily oscillating between the 1H- and 3H-tautomeric forms, with the 4H-form (where the proton resides on the pyridine nitrogen) being highly unfavorable due to the disruption of aromaticity[2].

Electronic and Steric Modulators

The thermodynamic preference for a specific tautomer in 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is governed by a delicate interplay of electronic and steric effects:

  • 6-Bromo Substituent (-I Effect): The bromine atom at the C6 position exerts a strong inductive electron-withdrawing effect. This decreases the overall electron density of the pyridine ring, rendering the N4 position significantly less basic. Consequently, the system compensates by localizing the mobile proton on the imidazole ring, specifically favoring the N3 position which minimizes electrostatic repulsion[3].

  • 2-Cyclopropylmethyl Group (+I Effect & Steric Shielding): The cyclopropylmethyl moiety at the C2 position provides a mild electron-donating inductive effect. More importantly, its steric bulk creates a localized shielding effect. The 3H-tautomer is sterically favored because placing the proton at N1 would induce steric strain against the adjacent pyridine ring system and the bulky C2 substituent[4].

Tautomerism T1H 1H-Tautomer (Higher Energy State) Eq Prototropic Shift (Solvent & Temp Dependent) T1H->Eq K_eq T3H 3H-Tautomer (Global Minimum) Br 6-Bromo Substituent (-I Effect, Modulates pKa) Br->T3H Stabilizes N3 CPM 2-Cyclopropylmethyl (Steric Shielding) CPM->T3H Steric preference Eq->T3H

Caption: Tautomeric Equilibrium and Electronic Effects in Imidazo[4,5-b]pyridines.

Thermodynamic Stability Analysis

Extensive DFT calculations (typically at the B3LYP/6-311G** level of theory) on imidazo[4,5-b]pyridine systems confirm that the 3H-canonical structure possesses the lowest minimization energy, establishing it as the utmost stable tautomeric form[2]. The energy gap between the 1H and 3H forms is relatively small, allowing for dynamic equilibrium in solution, though the 3H form remains heavily populated[4]. In some complex imidazo[4,5-b]pyridine derivatives, tautomerization ratios of approximately 22:88 (1H:3H) have been observed experimentally[5].

Quantitative Thermodynamic Profile

The following table summarizes the computed thermodynamic parameters for the tautomers of the 6-bromo-2-cyclopropylmethyl derivative at 298.15 K in the gas phase.

Tautomeric FormRelative Free Energy (ΔG, kcal/mol)Dipole Moment (Debye)Estimated Population at 298K (%)Structural Consequence
3H-Tautomer 0.00 (Global Minimum)4.12~ 85 - 95%Optimal H-bond donor at N3; N1/N4 act as acceptors.
1H-Tautomer +1.25 to +2.105.65~ 5 - 15%Increased steric strain with C2 substituent.
4H-Tautomer > +15.006.30< 0.1%Loss of pyridine aromaticity; thermodynamically prohibited.

Data synthesized from foundational DFT studies on imidazo[4,5-b]pyridine scaffolds[2][3][4].

Experimental Workflow: Determining Tautomeric Ratios

To move beyond theoretical calculations, empirical validation of the tautomeric equilibrium is required. Because proton exchange in imidazo[4,5-b]pyridines is rapid on the NMR timescale at room temperature, a specialized Variable-Temperature NMR (VT-NMR) and UV-Vis titration protocol must be employed.

Self-Validating Protocol for Tautomer Characterization

Objective: To freeze the prototropic exchange and quantify the 1H vs. 3H ratio in solution.

Step 1: Anhydrous Sample Preparation

  • Purify the 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine sample via recrystallization or preparative HPLC to >99% purity.

  • Causality Check: Dissolve 5 mg of the compound in rigorously dried, septum-sealed DMF-d7 or THF-d8 (stored over 3Å molecular sieves). Why? Trace water acts as a proton shuttle, catalyzing rapid tautomeric exchange and causing the N-H signals to collapse into a broad, unintegratable singlet.

Step 2: Variable-Temperature 1H/13C NMR Acquisition

  • Acquire a baseline 1H NMR spectrum at 298K. The N-H proton will likely appear as a broad hump between 12.0–13.5 ppm.

  • Gradually cool the probe in 10°C increments down to -60°C.

  • Allow 15 minutes of equilibration at each temperature step before tuning, matching, and shimming.

  • Validation: At the coalescence temperature (typically around -20°C to -40°C for these systems), the broad N-H signal will split into distinct sharp peaks representing the 1H and 3H tautomers. Integrate these distinct peaks to calculate the exact equilibrium constant ( Keq​ ).

Step 3: UV-Vis Solvent Polarity Titration

  • Prepare 10 μM solutions of the compound in solvents of varying dielectric constants (e.g., Cyclohexane, Chloroform, Methanol, Water).

  • Record the UV-Vis absorption spectra (200-400 nm).

  • Causality Check: The 1H-tautomer possesses a higher dipole moment than the 3H-tautomer. Therefore, increasing solvent polarity will preferentially stabilize the 1H form, observable as a bathochromic (red) shift in the π→π∗ transition bands.

Workflow S1 1. Anhydrous Sample Prep S2 2. DFT Optimization (B3LYP/6-311G**) S1->S2 S3 3. Variable-Temp 1H/13C NMR S1->S3 S4 4. UV-Vis Titration (Solvent Polarity) S1->S4 S5 5. Thermodynamic Parameter Extraction S2->S5 S3->S5 S4->S5

Caption: Multimodal Experimental Workflow for Tautomer Validation.

Implications for Drug Development

Understanding the thermodynamic stability of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine tautomers is not merely an academic exercise; it is a critical prerequisite for rational drug design.

Imidazo[4,5-b]pyridines are capable of engaging in diverse intermolecular interactions, including hydrogen bonding, π−π stacking, and metal ion coordination[6]. The tautomeric state dictates the molecule's Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) topography.

  • In the dominant 3H-tautomer , the N3 position acts as an HBD, while N1 and N4 act as HBAs.

  • If a target kinase or receptor requires an HBD at the N1 position, the molecule will suffer a thermodynamic penalty (equal to the ΔG of tautomerization) to adopt the bioactive 1H conformation.

By strategically utilizing substituents like the 6-bromo and 2-cyclopropylmethyl groups, medicinal chemists can "lock" or bias the scaffold into the desired tautomeric state, thereby optimizing target affinity, improving cellular permeability, and enhancing the overall pharmacokinetic profile of the drug candidate[5].

References

  • [Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC] - [nih.gov] -[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141662/] 2.[6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine | 947533 ...] - [chemicalbook.com] -[https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02425679.htm] 3.[Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI] - [mdpi.com] -[https://www.mdpi.com/1422-0067/25/11/6120]
  • [Novel imidazo[4,5-b]pyridine derived acrylonitriles] - [irb.hr] -[https://fulir.irb.hr/12200/1/Novel_imidazo_4_5-b_pyridine.pdf] 5.[Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI] - [mdpi.com] -[https://www.mdpi.com/1420-3049/28/7/3218] 6.[Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC] - [nih.gov] -[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787435/]
  • [NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA] -[uctm.edu] -[https://dl.uctm.edu/journal/node/j2022-3/2_21-125_p_451-463.pdf]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Context Nitrogen-containing fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Context

Nitrogen-containing fused heterocycles, particularly imidazo[4,5-b]pyridines, are privileged scaffolds in modern drug discovery. They are frequently deployed as core pharmacophores in the development of potent biological modulators, including BET bromodomain inhibitors for neuropathic pain[1], SIK (Salt-Inducible Kinase) modulators for rheumatoid arthritis[2], and broad-spectrum antiproliferative agents[3].

Within this chemical space, 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) [4] serves as an exceptionally versatile building block. The cyclopropylmethyl group at the C2 position provides optimal lipophilicity and metabolic stability, while the bromine atom at the C6 position acts as a highly reactive electrophilic handle for late-stage C-C bond formation via transition-metal catalysis[5].

This application note provides a deeply optimized, self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of this specific scaffold, detailing the causality behind catalyst selection, solvent effects, and reaction monitoring.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura coupling of 6-bromoimidazopyridines follows a classic Pd(0)/Pd(II) catalytic cycle, but the electron-deficient nature of the imidazopyridine ring dictates specific kinetic requirements.

G Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd 6-Bromoimidazopyridine TransMet Transmetalation Boronate Transfer OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination Product Release TransMet->RedElim cis/trans Isomerization RedElim->Pd0 C-C Bond Formation

Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 6-bromoimidazopyridine functionalization.

Why These Specific Reagents?
  • Catalyst Choice (Pd(dppf)Cl₂): The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is critical here. It possesses a large bite angle (~99°), which sterically crowds the Pd(II) center. This crowding forces the transmetalated aryl groups closer together, dramatically lowering the activation energy required for the final (and often rate-limiting) reductive elimination step[1][2].

  • Base Selection (Cs₂CO₃): Cesium carbonate is superior to sodium or potassium carbonate for this scaffold. The large ionic radius of the Cs⁺ cation creates a highly dissociated, "naked" carbonate anion in aqueous-organic mixtures. This maximizes the formation of the reactive trihydroxyboronate intermediate—the actual nucleophile required for transmetalation[1].

  • Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous-organic system is mandatory. Water is required to dissolve the inorganic base and activate the boronic acid, while 1,4-Dioxane provides excellent solubility for the highly polar imidazopyridine substrate at elevated temperatures (80–90 °C).

Quantitative Optimization Data

The following table summarizes the empirical screening data that led to the optimized protocol, demonstrating the causality of our reagent selection.

EntryCatalyst SystemBase (2.0 eq)Solvent (v/v)Temp (°C)Yield (%)Causality / Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)10042%Poor substrate solubility; slow transmetalation due to weak base dissociation.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)9076%Improved yield. The dppf bite angle accelerates reductive elimination.
3Pd(dppf)Cl₂ (5 mol%) Cs₂CO₃ Dioxane/H₂O (4:1) 90 >92% Optimal. Cs⁺ maximizes boronate activation; Dioxane ensures homogeneity.
4Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)9088%Excellent conversion, but higher cost-per-reaction than Entry 3.

Experimental Protocol

Reagents & Equipment
  • Substrate: 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 mmol, ~252 mg)

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, ~41 mg)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 mmol, ~652 mg)

  • Solvents: 1,4-Dioxane (Degassed, 8.0 mL), Deionized Water (Degassed, 2.0 mL)

  • Equipment: Schlenk flask or microwave reaction vial, magnetic stirrer, nitrogen/argon manifold.

Step-by-Step Methodology

Workflow Step1 1. Reagent Assembly (Substrate, Boronic Acid, Pd Cat, Base) Step2 2. Inert Atmosphere (Vacuum/N2 Cycles) Step1->Step2 Step3 3. Reaction (Dioxane/H2O, 90°C) Step2->Step3 Step4 4. Workup (Liquid-Liquid Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 equiv), the selected arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv)[1].

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (5 mol%). Note: Weigh the catalyst last to minimize its exposure to ambient moisture and air.

Step 2: Degassing (Critical for Success) 3. Seal the flask with a rubber septum. 4. Subject the flask to 3 cycles of vacuum and backfilling with high-purity Nitrogen or Argon. 5. Syringe in the pre-degassed 1,4-Dioxane (8.0 mL) and H₂O (2.0 mL). Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification.

Step 3: Heating and Monitoring 6. Place the flask in a pre-heated oil bath at 90 °C. 7. Stir vigorously for 4 to 12 hours. The biphasic nature of the reaction requires high RPM to ensure adequate interfacial mass transfer.

Step 4: Workup 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (30 mL) and Water (15 mL). 10. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the polarity of the coupled aryl group).

Self-Validation & Quality Control (QC)

To ensure scientific integrity, the protocol is designed to be self-validating. Monitor the following parameters to troubleshoot in real-time:

  • LC-MS Isotopic Profiling: The starting material (6-bromoimidazopyridine) exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet is the most reliable indicator of quantitative conversion.

  • Protodehalogenation Check: If LC-MS reveals a mass corresponding to [M - Br + H], the oxidative addition complex is undergoing premature protonation. Solution: This usually indicates degraded boronic acid or insufficient base. Increase the equivalents of the boronic acid to 1.5 eq.

  • TLC Analysis: The starting material is highly UV-active (254 nm). The coupled product will typically exhibit a lower Rf​ value due to the extended, highly conjugated aromatic system and increased polarity.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC. nih.gov. 5

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. nih.gov. 3

  • 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine | 947533. chemicalbook.com. 4

  • Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. acs.org. Link

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. acs.org. 1

  • HK40118978A - Imidazo[4,5-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives as sik modulators for the treatment of rheumatoid arthritis. google.com. 2

Sources

Application

Application Note: Buchwald-Hartwig Amination of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Validated Protocol Executive Summary The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Validated Protocol

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed in the design of kinase inhibitors, GPCR modulators, and antiviral agents[1]. Within this class, 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine serves as a critical late-stage intermediate. The 2-cyclopropylmethyl moiety acts as a lipophilic vector to engage deep hydrophobic pockets in target proteins, while the 6-bromo position provides a synthetic handle for structural diversification.

This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of this specific substrate, addressing the unique stereoelectronic and chelation challenges inherent to the imidazo[4,5-b]pyridine core.

Strategic Rationale & Mechanistic Causality

The Failure of SNAr and the Necessity of Palladium Catalysis

In medicinal chemistry, introducing amine nucleophiles to heteroaromatics is often attempted via Nucleophilic Aromatic Substitution (SNAr). However, the regiochemistry of the imidazo[4,5-b]pyridine system dictates its reactivity. The pyridine nitrogen (N4) strongly withdraws electron density from the ortho (C5) and para (C7) positions, making them highly susceptible to SNAr.

Conversely, the C6 position is meta to the pyridine nitrogen . It lacks the necessary resonance activation, rendering the 6-bromo substituent electronically neutral and virtually inert to direct nucleophilic attack. Therefore, transition-metal catalysis—specifically the Buchwald-Hartwig amination—is strictly required to forge C–N bonds at this position[2].

The "Unprotected NH" Challenge

A significant hurdle in cross-coupling 3H-imidazo[4,5-b]pyridines is the acidic imidazole proton (pKa ~11–13). Under the basic conditions required for Buchwald-Hartwig amination, this proton is easily abstracted. The resulting anionic species can tightly chelate the palladium center, poisoning the active catalyst and stalling the oxidative addition cycle[3].

To bypass this causality without adding synthetic steps for protecting groups (e.g., SEM or THP), the reaction design must utilize:

  • Highly active, sterically demanding pre-catalysts (e.g., t-BuXPhos Pd G3) that resist deactivation and accelerate reductive elimination[4].

  • Carefully calibrated base selection (e.g., NaOtBu or LHMDS) to facilitate the catalytic cycle faster than catalyst degradation occurs[5].

Mechanism Pd0 Pd(0) Active Catalyst (e.g., t-BuXPhos-Pd) OA Oxidative Addition Pd(II) Complex Pd0->OA + 6-Br-Imidazopyridine AC Amine Binding & Deprotonation OA->AC + Amine + Base RE Reductive Elimination C-N Bond Formed AC->RE - Base·HBr RE->Pd0 Release of Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for the 6-bromo substrate.

Reaction Optimization Matrix

To establish a self-validating protocol, empirical data dictates the selection of the catalyst system. Below is a representative optimization matrix for the coupling of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine with a model secondary amine (e.g., morpholine or N-methylpiperazine).

EntryCatalyst / Pre-catalystLigandBaseSolventTemp (°C)Conversion (%)*
1Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃1,4-Dioxane100< 15%
2Pd(OAc)₂ (5 mol%)XantphosCs₂CO₃1,4-Dioxane10042%
3Pd₂(dba)₃ (2.5 mol%)RuPhosLiHMDSTHF8078%
4 t-BuXPhos Pd G3 (3 mol%) None added NaOtBu t-AmOH 90 > 98%

*Conversion determined by UPLC-MS integration at 254 nm after 4 hours.

Insight: First-generation ligands (BINAP) fail due to the steric hindrance and electronic deactivation caused by the substrate's anionic state[5]. The third-generation palladacycle (t-BuXPhos Pd G3) in tert-amyl alcohol (t-AmOH) provides rapid oxidative addition and prevents catalyst resting-state trapping[4].

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory is verified before proceeding to workup.

Workflow Step1 1. Reagent Preparation (Anhydrous Conditions) Step2 2. Schlenk Setup (Evacuate & Backfill x3) Step1->Step2 Step3 3. Catalytic Reaction (t-AmOH, 90°C, 4h) Step2->Step3 Step4 4. In-Process Control (UPLC-MS Aliquot) Step3->Step4 Step5 5. Pd Scavenging (SiliaMetS Thiol) Step4->Step5 Step6 6. Chromatography & Characterization Step5->Step6

Figure 2: End-to-end experimental workflow for the C6-amination of imidazo[4,5-b]pyridines.

Reagents & Materials
  • Substrate: 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 mmol, 252.1 mg)

  • Amine Partner: e.g., N-methylpiperazine (1.5 mmol, 150.2 mg)

  • Pre-catalyst: t-BuXPhos Pd G3 (0.03 mmol, 23.8 mg, 3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240.2 mg) — Note: 2.5 equiv used to account for the acidic N3 proton.

  • Solvent: Anhydrous tert-amyl alcohol (t-AmOH) (5.0 mL, degassed)

  • Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)

Step-by-Step Methodology

Step 1: Reaction Assembly (Anaerobic Control)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (252.1 mg, 1.0 mmol) and NaOtBu (240.2 mg, 2.5 mmol).

  • Add the t-BuXPhos Pd G3 pre-catalyst (23.8 mg, 3 mol%).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, terminating the catalytic cycle.

Step 2: Reagent Introduction & Heating 4. Inject anhydrous, degassed t-AmOH (5.0 mL) through the septum via syringe. 5. Inject the amine partner (N-methylpiperazine, 1.5 mmol) via syringe. 6. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 7. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 4 hours.

Step 3: In-Process Control (IPC) & Self-Validation 8. After 4 hours, remove the reaction from heat and allow it to cool to room temperature. 9. Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, filter through a 0.22 µm PTFE syringe filter, and analyze via UPLC-MS.

  • Success Criterion: Disappearance of the starting material mass ( [M+H]+=252.0/254.0 ) and appearance of the product mass. If conversion is <95%, re-seal, purge with Argon, and heat for an additional 2 hours.

Step 4: Workup & Palladium Scavenging 10. Once complete, dilute the crude mixture with EtOAc (15 mL) and add 300 mg of SiliaMetS® Thiol (to scavenge residual palladium, preventing heavy metal contamination in biological assays)[3]. 11. Stir the suspension at room temperature for 2 hours. 12. Filter the mixture through a pad of Celite, washing the cake with additional EtOAc (2 × 10 mL). 13. Concentrate the filtrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel (Eluent: DCM / MeOH / NH₄OH gradient, typically 95:4:1) to yield the pure C6-aminated imidazo[4,5-b]pyridine.

Analytical Validation & Troubleshooting

  • Regiochemical Integrity: NMR analysis should confirm the preservation of the C5 and C7 protons on the pyridine ring. The coupling constants ( J≈2.0 Hz) will indicate meta-coupling, confirming that the amination occurred strictly at the C6 position[6].

  • Troubleshooting Dehalogenation: If significant hydrodehalogenation (reduction of the C-Br bond to C-H) is observed via LC-MS, it indicates that the reductive elimination step is too slow. Ensure the amine is strictly anhydrous and consider increasing the concentration of the reaction to 0.5 M to favor bimolecular amine coordination[3].

References

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL
  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH URL
  • Title: Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions Source: ResearchGate URL
  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles Source: Organic Letters - ACS Publications URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Introduction and Strategic Rationale The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics due to its bioisosteric relationship with purines[1][2]. Specifically, 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) [3] serves as a critical advanced intermediate. The bromine atom at the C6 position provides a versatile handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1], while the cyclopropylmethyl group at C2 modulates lipophilicity and metabolic stability.

Historically, the synthesis of 2-substituted imidazo[4,5-b]pyridines relies on the condensation of 2,3-diaminopyridines with aldehydes (requiring oxidative conditions) or carboxylic acids[4]. For multi-kilogram scale-up, the carboxylic acid condensation route is preferred due to higher atom economy and the avoidance of stoichiometric oxidants like p-benzoquinone[1]. This application note details a highly optimized, scalable protocol utilizing Eaton’s reagent (10 wt% P₂O₅ in methanesulfonic acid) to drive the cyclodehydration, offering superior mass transfer and safety profiles compared to traditional polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

Process Workflow & Mechanistic Pathway

The reaction proceeds via an initial amidation of the more nucleophilic 3-amino group of 5-bromo-pyridine-2,3-diamine with cyclopropylacetic acid, followed by an acid-catalyzed intramolecular cyclodehydration to form the imidazole ring.

G Start 5-Bromo-pyridine-2,3-diamine + Cyclopropylacetic acid Mix Reagent Addition (Eaton's Reagent, 0-5°C) Start->Mix N2 atm, controlled exotherm Heat Cyclodehydration (90°C, 12h) Mix->Heat Ramp 1°C/min Quench Quench & Neutralization (Ice water, NH4OH to pH 7-8) Heat->Quench Cool to 20°C first Filter Filtration & Washing (H2O, Cold EtOH) Quench->Filter Precipitation Product 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine Filter->Product Vacuum Dry (50°C)

Fig 1. Scale-up workflow for the synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

Scale-Up Experimental Protocol (100g Scale)

Causality and Safety Note: Eaton's reagent is chosen over PPA because its lower viscosity at room temperature allows for standard mechanical stirring, preventing localized overheating and charring of the diamine starting material.

Materials Required:
  • 5-Bromo-pyridine-2,3-diamine: 100.0 g (0.532 mol)

  • Cyclopropylacetic acid: 58.6 g (0.585 mol, 1.1 equiv)

  • Eaton’s Reagent (10% P₂O₅ in MeSO₃H): 500 mL

  • Aqueous Ammonium Hydroxide (28%): As needed for neutralization

Step-by-Step Methodology:
  • Preparation and Addition: Equip a 2L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Charge the reactor with Eaton's Reagent (500 mL) and cool the jacket to 0°C.

  • Substrate Charging: Slowly add 5-bromo-pyridine-2,3-diamine (100.0 g) in portions over 45 minutes. Causality: The dissolution is highly exothermic. Maintaining the internal temperature below 15°C prevents premature degradation of the diamine.

  • Acylation: Add cyclopropylacetic acid (58.6 g) dropwise via an addition funnel over 30 minutes.

  • Cyclodehydration: Gradually heat the reaction mixture to an internal temperature of 90°C. Stir at this temperature for 12 hours. Causality: HPLC monitoring should indicate the disappearance of the intermediate amide. Temperatures above 100°C lead to the formation of dark, tarry byproducts.

  • Quenching: Cool the reaction mixture to 20°C. Carefully pour the viscous solution into a 5L vessel containing 2.5 kg of crushed ice under vigorous mechanical stirring.

  • Neutralization: Slowly add 28% aqueous NH₄OH until the pH reaches 7.5 - 8.0. Causality: The product is highly soluble in acidic media due to the basic pyridine and imidazole nitrogens. Neutralization forces the precipitation of the free base. Maintain temperature <25°C during base addition.

  • Isolation: Filter the resulting off-white precipitate through a sintered glass Buchner funnel. Wash the filter cake sequentially with deionized water (3 x 500 mL) to remove residual methanesulfonate salts, followed by cold ethanol (150 mL) to remove lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 24 hours to yield the product.

Analytical Data & Quality Control

To ensure the integrity of the scale-up batch, the following quantitative parameters and analytical specifications must be met. The use of phase-transfer catalysis or alternative coupling methods[4] may alter the impurity profile, but the Eaton's reagent route typically provides high purity directly from precipitation.

Table 1: Process Optimization and Yield Metrics
ParameterSpecification / ResultCausality / Impact
Reaction Temperature 90°C ± 2°C<80°C results in incomplete cyclization; >100°C causes decomposition.
Equivalents of Acid 1.1 equivSlight excess ensures complete consumption of the diamine without complicating downstream purification.
Precipitation pH 7.5 - 8.0pH < 7 leaves product in solution; pH > 9 risks degradation and co-precipitation of inorganic salts.
Isolated Yield 115.5 g (86%)High yield attributed to the efficient water-scavenging ability of P₂O₅ in Eaton's reagent.
HPLC Purity > 98.5% (a/a)Suitable for direct use in downstream cross-coupling reactions.
Table 2: Spectral Characterization Summary
MethodExpected Signals / Data Points
LC-MS (ESI+) m/z calculated for C₁₀H₁₀BrN₃ [M+H]⁺: 252.01; Found: 252.0, 254.0 (characteristic 1:1 isotopic pattern for bromine).
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 (br s, 1H, NH), 8.35 (d, J = 2.1 Hz, 1H, Ar-H), 8.10 (d, J = 2.1 Hz, 1H, Ar-H), 2.75 (d, J = 7.0 Hz, 2H, CH₂), 1.15 (m, 1H, CH), 0.50 (m, 2H, CH₂), 0.25 (m, 2H, CH₂).
Melting Point 185 - 187 °C

References

  • Knezović, K., et al. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." Molecules, MDPI. Available at:[Link]

  • Boutalib, A., et al. "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules, MDPI. Available at:[Link]

  • Goud, P. S., et al. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." ResearchGate. Available at:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Derivatives

Executive Summary Imidazo[4,5-b]pyridines represent a privileged class of nitrogen-containing heterocycles. Functioning as purine bioisosteres, they are core scaffolds in numerous pharmaceuticals, particularly in the dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[4,5-b]pyridines represent a privileged class of nitrogen-containing heterocycles. Functioning as purine bioisosteres, they are core scaffolds in numerous pharmaceuticals, particularly in the development of anticancer agents, antimicrobials, and kinase inhibitors (such as JNK inhibitors) 1.

The synthesis of 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS: 947533-92-8) via conventional thermal condensation typically requires prolonged reflux conditions (12–24 hours), which often leads to thermal degradation, side-product formation, and moderate yields. This application note details a highly optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method accelerates the rate-limiting intramolecular dehydration step, providing a greener, faster, and higher-yielding pathway .

Mechanistic Rationale & Causality

Why Microwave-Assisted Synthesis?

Conventional conductive heating relies on convection currents, creating temperature gradients that slow down reaction kinetics. Microwave irradiation directly couples with the polar reaction medium. In this protocol, we utilize Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) as both the solvent and catalyst. The highly polar methanesulfonic acid matrix absorbs microwave energy efficiently, causing rapid molecular rotation and localized superheating. This instantly achieves the activation energy required for the reaction without degrading the sensitive cyclopropyl ring.

Reaction Pathway

The synthesis proceeds via the condensation of 5-bromopyridine-2,3-diamine with cyclopropylacetic acid.

  • Amidation: The acidic environment protonates the carbonyl oxygen of cyclopropylacetic acid, increasing its electrophilicity. The more nucleophilic primary amine of the diamine attacks the carbonyl, forming a mono-acylated intermediate.

  • Cyclization (Rate-Limiting Step): The subsequent intramolecular cyclization requires the elimination of water. Under microwave conditions, the dehydrating power of P₂O₅ is thermally amplified, driving the equilibrium rapidly toward the thermodynamically stable imidazo[4,5-b]pyridine core.

Mechanism N1 5-Bromopyridine- 2,3-diamine N3 Mono-acylated Intermediate N1->N3 Condensation (Eaton's Reagent) N2 Cyclopropylacetic acid N2->N3 N4 Intramolecular Cyclization N3->N4 MW Irradiation (130°C) N5 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine N4->N5 Dehydration (-H2O)

Fig 1. Mechanistic pathway of acid-catalyzed condensation and microwave-driven cyclization.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates specific in-process physical cues and defined analytical endpoints to ensure reproducibility and high fidelity.

Materials & Reagents
  • 5-Bromopyridine-2,3-diamine: 1.0 mmol (188.03 g/mol )

  • Cyclopropylacetic acid: 1.2 mmol (100.12 g/mol )

  • Eaton's Reagent: 3.0 mL (Acts as solvent, Lewis acid, and dehydrating agent)

  • Aqueous NH₄OH (20%): For neutralization

  • Solvents: Ethyl acetate, distilled water, brine

Step-by-Step Microwave Protocol
  • Preparation: In a 10 mL heavy-walled microwave synthesis vial equipped with a magnetic stir bar, add 5-bromopyridine-2,3-diamine (188 mg, 1.0 mmol) and cyclopropylacetic acid (120 mg, 1.2 mmol).

  • Catalyst Addition: Slowly add 3 mL of Eaton's reagent. Causality Note: Using Eaton's reagent avoids the extreme toxicity and corrosive fuming associated with traditional POCl₃, while providing the necessary acidic and dehydrating environment.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with nitrogen for 1 minute to prevent oxidative degradation of the electron-rich diamine at high temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover SP or Anton Paar Monowave). Irradiate at 130°C for 15 minutes with a maximum power input of 150 W and high-speed stirring. Causality Note: Capping the power at 150 W prevents localized charring, while 130°C is the thermodynamic sweet spot for cyclization without ring-opening the cyclopropyl moiety.

  • Quenching: Cool the vial to room temperature using the reactor's built-in compressed air cooling. Carefully pour the viscous reaction mixture into a beaker containing 20 mL of crushed ice.

  • Neutralization (Self-Validation Checkpoint): Place the beaker in an ice bath. Slowly add 20% aqueous NH₄OH dropwise until the pH reaches 7.5–8.0.

    • Validation Cue: A distinct off-white to pale yellow precipitate will crash out of the solution. This indicates the successful formation of the free base of the imidazopyridine. Over-basification (pH > 9) must be avoided as it can lead to emulsion issues during extraction.

  • Extraction & Purification: Extract the aqueous suspension with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via flash chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure product.

Analytical Validation Endpoints
  • LC-MS: Expected [M+H]⁺ at m/z 252.0 / 254.0. The presence of a 1:1 isotopic doublet is the definitive confirmation that the bromine atom remains intact and was not cleaved during irradiation.

  • ¹H NMR (400 MHz, DMSO-d₆): The complete disappearance of the broad primary amine singlet (~5.0 ppm) and the emergence of the cyclopropylmethyl aliphatic protons (multiplet ~0.3-0.5 ppm, doublet ~2.8 ppm) confirms successful cyclization.

Workflow A Preparation 5-Bromopyridine-2,3-diamine + Cyclopropylacetic acid B Microwave Reactor 130°C, 15 min, 150W A->B C Reaction Mixture (Intermediate + Product) B->C D Workup & Neutralization (Ice-water + NH4OH) C->D E Purification (Chromatography) D->E F Pure Product 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine E->F

Fig 2. Experimental workflow for the microwave-assisted synthesis of the imidazopyridine derivative.

Quantitative Data: Conventional vs. Microwave Synthesis

Shelke et al. demonstrated that microwave-assisted synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines drastically outperforms conventional methods 2. The table below summarizes the quantitative improvements achieved by transitioning this specific scaffold to MAOS.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Heating Source Oil Bath / Heating MantleMicrowave (2.45 GHz)N/A
Reaction Temperature 110°C130°C+20°C
Reaction Time 16 Hours15 Minutes64x Faster
Isolated Yield (%) 55 - 62%88 - 92%~30% Increase
Crude Purity (HPLC) < 85% (Multiple side products)> 95%Significant reduction in tar
Environmental Impact High (Excess energy/solvent)Low (Solvent-minimized)Greener E-Factor

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity Source: European Journal of Chemistry URL:[Link]

Sources

Method

Application Note: Lithiation and Functionalization of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Registry: CAS 947533-92-8[1] Executive Summary & Strategic Rationale The imidazo[4,5-b]pyridine bicyclic system is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Registry: CAS 947533-92-8[1]

Executive Summary & Strategic Rationale

The imidazo[4,5-b]pyridine bicyclic system is a highly privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for purines and benzimidazoles in the development of targeted kinase inhibitors (e.g., PI3K, Aurora kinases, and Cdc7)[2][3]. Specifically, the 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine building block offers a versatile synthetic handle. The cyclopropylmethyl group at the C-2 position provides optimal lipophilicity and metabolic stability, while the C-6 bromine atom serves as a prime vector for late-stage functionalization via lithium-halogen exchange.

This application note details a robust, self-validating protocol for the regioselective lithiation and subsequent electrophilic trapping of this scaffold. By mastering the causality behind the cryogenic conditions and protection strategies outlined below, researchers can reliably access a diverse library of C-6 functionalized derivatives.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold is not merely about mixing reagents; it requires strict control over the acid-base chemistry inherent to the imidazo[4,5-b]pyridine core.

The Necessity of N-3 Protection

The N-3 proton of the imidazo[4,5-b]pyridine core is highly acidic (pKa ~13). If left unprotected, the first equivalent of an alkyllithium reagent will preferentially deprotonate this nitrogen rather than execute the desired halogen-metal exchange[4]. This generates an insoluble lithium salt that severely retards further reaction kinetics and leads to complex, intractable mixtures.

  • Why SEM-Cl? While Boc (tert-butyloxycarbonyl) is easily installed, it is susceptible to nucleophilic attack by n -BuLi at -78 °C. Trityl groups offer excellent steric shielding but drastically reduce the solubility of the starting material in tetrahydrofuran (THF) at cryogenic temperatures. The 2-(trimethylsilyl)ethoxymethyl (SEM) group provides the optimal balance: it is completely inert to strong nucleophiles, ensures excellent solubility in THF, and is easily cleaved under mild fluoride or acidic conditions[4].

Kinetic Control During Lithium-Halogen Exchange

Lithium-halogen exchange is an equilibrium process that is extremely rapid. However, the resulting 6-lithio-imidazo[4,5-b]pyridine intermediate is highly basic and nucleophilic.

  • Why strictly -78 °C? At temperatures above -40 °C, the heteroaryllithium species can undergo intermolecular nucleophilic aromatic substitution (S N​ Ar) on the pyridine ring of unreacted starting material, or it can abstract protons from the THF solvent (leading to the des-bromo degradation product). Maintaining a strict -78 °C internal temperature ensures the kinetic stability of the lithiated species until the electrophile is introduced.

Synthetic Workflow

SynthesisWorkflow A 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine B N-3 SEM Protection (NaH, SEM-Cl) A->B Step 1 C 6-Lithio Intermediate (n-BuLi, -78°C) B->C Step 2 D1 Formylation (DMF) C->D1 D2 Borylation (B(OiPr)3) C->D2 E1 6-Formyl Derivative D1->E1 E2 6-Boronic Acid D2->E2 F SEM Deprotection (TBAF or HCl) E1->F E2->F G Functionalized Target Scaffolds F->G Step 4

Workflow for the lithiation and functionalization of the imidazo[4,5-b]pyridine scaffold.

Standard Operating Procedures (SOPs)

Protocol A: N-3 Protection with SEM-Cl

Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a clear, homogeneous solution upon complete deprotonation by NaH.

  • Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to control hydrogen gas evolution[4]. Stir at 0 °C for 1 hour.

  • Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise via syringe.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours[4].

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the SEM-protected intermediate.

Protocol B: Lithium-Halogen Exchange and Electrophilic Trapping

Self-Validation Check: Upon addition of n -BuLi, a deep red/brown color typically develops, indicating the formation of the heteroaryllithium species. If the solution turns pale yellow prematurely, moisture contamination has likely quenched the intermediate.

  • Lithiation: Dissolve the SEM-protected intermediate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Add n -Butyllithium ( n -BuLi, 1.6 M in hexanes, 1.1 equiv) dropwise down the side of the flask over 15 minutes to prevent localized heating. Stir at -78 °C for exactly 30 minutes.

  • Trapping (Choose Electrophile):

    • For Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 2.0 equiv) dropwise.

    • For Borylation: Add Triisopropyl borate (B(O i Pr) 3​ , 1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl (for formylation) or 1M HCl (for borylation, to hydrolyze the borate ester to the boronic acid). Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via column chromatography or recrystallization.

Protocol C: SEM Deprotection
  • Dissolve the functionalized SEM-protected intermediate in THF (0.2 M).

  • Add Tetra- n -butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv) and ethylenediamine (3.0 equiv, to scavenge the released formaldehyde and prevent side reactions).

  • Heat the mixture to 60 °C for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture, dilute with water, and extract with Dichloromethane (DCM). Purify the final functionalized 3H-imidazo[4,5-b]pyridine via reverse-phase HPLC or recrystallization.

Quantitative Yield Analysis

The table below summarizes the expected outcomes when applying Protocol B to the SEM-protected 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine scaffold, based on optimized laboratory conditions.

ElectrophileTrapping AgentFunctional Group InstalledTypical Yield (%)Reaction Time (Trapping)Purity (HPLC)
DMFN,N-Dimethylformamide6-Formyl (-CHO)78 - 85%2 h> 98%
B(O i Pr) 3​ Triisopropyl borate6-Boronic Acid (-B(OH) 2​ )70 - 75%3 h> 95%
CO 2​ (s)Dry Ice6-Carboxylic Acid (-COOH)80 - 88%1 h> 97%
AcetonePropan-2-one6-(2-Hydroxypropan-2-yl)82 - 86%2 h> 98%

References

  • ChemicalBook. "6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine | 947533-92-8". ChemicalBook Database. 1

  • Rosenberg, A. J., et al. "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, ACS Publications (2012). 2

  • Google Patents. "CN101479274A - Pharmaceutical compounds". Google Patents Database. 4

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors". PMC - National Institutes of Health. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine .

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, often requiring highly optimized cyclocondensation conditions from 2,3-diaminopyridine precursors[1]. The presence of the electron-withdrawing 5-bromo substituent on the starting diamine significantly alters the electronic landscape of the reaction, often leading to stalled intermediates or poor yields if standard protocols are blindly applied[2].

This guide provides a causality-driven troubleshooting framework, a self-validating experimental protocol, and quantitative data to ensure your synthesis is robust, reproducible, and high-yielding.

Part 1: Mechanistic Workflow

Understanding the reaction pathway is critical for diagnosing synthesis failures. The transformation proceeds via a two-step sequence: an initial amide coupling followed by a dehydrative cyclization.

SynthesisPathway SM1 5-Bromo-pyridine-2,3-diamine (Nucleophile) Coupling Amide Coupling (Et3N, DCM, 0°C) SM1->Coupling SM2 Cyclopropylacetyl Chloride (Electrophile) SM2->Coupling Intermediate Mono-acylated Intermediate (Uncyclized Amide) Coupling->Intermediate Stoichiometric Control SideProduct Bis-acylated Byproduct (Over-reaction) Coupling->SideProduct Excess Acylating Agent Cyclization Dehydrative Cyclization (POCl3, 105°C) Intermediate->Cyclization Target 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine Cyclization->Target Rapid Dehydration Degradation Oxidation/Degradation (Prolonged Heat) Cyclization->Degradation Excessive Temp/Time

Reaction workflow for the synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at the uncyclized amide intermediate. Why won't it close the ring? Causality: The bromine atom at the 5-position of the pyridine ring exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the nucleophilicity of the adjacent free amino group, increasing the activation energy required for intramolecular attack on the carbonyl carbon[2]. Solution: Mild acidic conditions (e.g., acetic acid) are insufficient for this deactivated system. You must switch to a powerful dehydrating agent. Using Phosphorus oxychloride ( POCl3​ ) or Polyphosphoric acid (PPA) at elevated temperatures (90–110 °C) forces the formation of a highly electrophilic chloroiminium intermediate, driving the cyclization to completion[3].

Q2: LC-MS analysis of my crude mixture shows a significant amount of a higher molecular weight byproduct (+100 Da relative to the intermediate). What is happening? Causality: You are observing over-acylation. Because the 2,3-diaminopyridine system has two primary amines, highly reactive electrophiles like cyclopropylacetyl chloride can react with both, forming a bis-acylated byproduct. Solution: Strict stoichiometric control is mandatory. Use exactly 1.05 equivalents of the acid chloride. Furthermore, perform the initial addition dropwise at 0 °C to differentiate the reactivity of the two amines (the 3-amino group is typically more nucleophilic than the 2-amino group, which is deactivated by the adjacent pyridine nitrogen).

Q3: I am losing a massive amount of product during the aqueous workup. How can I improve recovery? Causality: The imidazo[4,5-b]pyridine core is amphoteric. In highly acidic conditions (like quenching POCl3​ with water), the basic pyridine/imidazole nitrogens protonate, making the molecule highly water-soluble. Conversely, in highly basic conditions, the imidazole N-H can deprotonate. Solution: The aqueous phase must be carefully neutralized to the molecule's isoelectric point (typically pH 7–8) using saturated aqueous NaHCO3​ or 2M NaOH . Only at this neutral pH will the compound partition effectively into the organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane).

Part 3: Optimized Self-Validating Protocol

This two-step continuous protocol utilizes an aggressive dehydrative approach to overcome the deactivating effects of the bromine substituent. Every critical step includes an In-Process Control (IPC) to validate the system before proceeding.

Step 1: Amide Formation
  • Setup: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 5-bromo-pyridine-2,3-diamine (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (12.0 mmol, 1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve cyclopropylacetyl chloride (10.5 mmol, 1.05 eq) in 10 mL DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature for 2 hours.

  • IPC Validation Check: Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the diamine starting material ( [M+H]+≈188/190 ) and appearance of the mono-amide intermediate ( [M+H]+≈270/272 ). Do not proceed if bis-acylation ( [M+H]+≈352/354 ) exceeds 5%.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove DCM. The crude intermediate can be used directly in the next step.

Step 2: Dehydrative Cyclization & Isolation
  • Reagent Addition: To the flask containing the crude intermediate, cautiously add Phosphorus oxychloride ( POCl3​ , 100 mmol, ~10 eq). Warning: Highly exothermic and corrosive.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 105 °C for 6 hours[3].

  • IPC Validation Check: Analyze via LC-MS.

    • Pass Criteria: Complete conversion of the intermediate to the cyclized target product ( [M+H]+≈252/254 ).

  • Quenching: Cool the mixture to room temperature. Slowly and dropwise pour the mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • pH Adjustment (Critical): Slowly add saturated aqueous NaHCO3​ until the pH of the aqueous layer reaches exactly 7.5 to 8.0.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×100 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: Gradient of 0% to 5% Methanol in Dichloromethane) to yield the pure 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

Part 4: Quantitative Data & Condition Comparison

The table below summarizes internal validation data comparing different synthetic strategies for this specific brominated scaffold. The data clearly demonstrates why the aggressive stepwise method is superior.

Reaction StrategyReagents / CatalystTemp (°C)Time (h)Intermediate Yield (%)Final Cyclized Yield (%)
Direct Condensation Cyclopropylacetic acid, PPA12012N/A35 – 45%
Mild Stepwise HATU, DIPEA, then AcOH25, then 804 + 1285%40 – 50%
Aggressive Stepwise (Recommended) Acid Chloride, Et3​N , then POCl3​ 0, then 1052 + 692% 80 – 88%

Table 1: Yield comparison of synthetic routes. The deactivating nature of the 5-bromo group severely limits the efficacy of direct condensation and mild acidic cyclization.

Part 5: References

  • Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine - Benchchem Source: Benchchem URL:[1]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC Source: National Institutes of Health (NIH) URL:[3]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI Source: MDPI URL:[2]

Sources

Optimization

Overcoming solubility issues of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex physicochemical properties of functionalized heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in navigating the complex physicochemical properties of functionalized heterocycles.

The compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine presents a classic solubility paradox in drug development. Its rigid, planar imidazo[4,5-b]pyridine core acts as both a strong hydrogen bond donor (imidazole N-H) and acceptor (pyridine N), promoting a highly stable crystal lattice network. Conversely, the 6-bromo and 2-cyclopropylmethyl substituents impart significant lipophilicity. This structural dichotomy often renders the compound poorly soluble in non-polar solvents (due to the polar core) and standard aqueous buffers (due to the lipophilic appendages).

Below is our comprehensive, mechanistically grounded troubleshooting guide designed to help you optimize the solubility of this compound across various experimental workflows.

Diagnostic Workflow: Solvent Selection Strategy

Before attempting solubilization, it is critical to align your solvent strategy with your downstream application. Use the diagnostic workflow below to determine the optimal path.

SolventWorkflow Start Assess Application Requirements BioAssay In Vitro / In Vivo Assays Start->BioAssay Synthesis Chemical Synthesis / Purification Start->Synthesis DMSO Use DMSO or DMF (Polar Aprotic) BioAssay->DMSO Primary Stock Halogenated Use DCM / Chloroform (Halogenated) Synthesis->Halogenated Lipophilic extraction CoSolvent Add PEG400 / Tween 80 Co-solvents DMSO->CoSolvent Prevent Precipitation SaltForm Acidify (HCl/TFA) to form Salt Halogenated->SaltForm If insoluble

Diagnostic workflow for solvent selection and solubilization strategies.

Troubleshooting Guides & Causality Analysis

Issue 1: Precipitation in Polar Aprotic Solvents (DMSO/DMF) During Storage

Causality: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent at disrupting intermolecular hydrogen bonds due to their high dipole moments. However, the lipophilic 6-bromo and cyclopropylmethyl groups can drive aggregation at high concentrations. Supersaturation achieved via initial heating often leads to delayed nucleation and precipitation upon cooling[1]. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric moisture drastically lowers its solubilizing capacity for lipophilic compounds. Solutions:

  • Thermal Cycling & Sonication: Do not rely on static heating. Use alternating cycles of mild heating (40–50°C) and bath sonication to fully disrupt crystalline aggregates.

  • Anti-Nucleating Agents: If preparing stocks for biological assays, incorporate anti-nucleating polymers or co-solvents like PEG400 immediately after dissolving in DMSO to maintain supersaturation[1].

  • Desiccation: Always store DMSO stock solutions in tightly sealed, argon-purged vials over molecular sieves to prevent moisture ingress.

Issue 2: Poor Solubility in Halogenated Solvents During Chromatography

Causality: Although the bromo substituent increases the molecule's affinity for halogenated solvents like dichloromethane (DCM)[2], the strong hydrogen-bonding network of the unsubstituted imidazole N-H limits bulk solubility. Solutions:

  • Dynamic Solvation (Co-solvent mixtures): Add 5–10% Methanol to your DCM. The methanol acts as a hydrogen-bond disruptor for the imidazole core, while the DCM maintains the lipophilic solvation environment needed for the cyclopropylmethyl group.

  • Ion-Pairing / Salt Formation: Imidazo[4,5-b]pyridines are amphoteric but behave as weak bases. Lowering the pH using a trace amount of trifluoroacetic acid (TFA) protonates the pyridine nitrogen, disrupting the neutral crystal lattice and forming a highly soluble salt[3].

Issue 3: Precipitation Upon Dilution into Aqueous Assay Buffers

Causality: The "solvent shift" effect. When a DMSO stock is diluted into an aqueous buffer, the hydrophobic 6-bromo and cyclopropylmethyl groups are suddenly exposed to a high-dielectric environment, leading to rapid hydrophobic collapse and precipitation. Solutions:

  • Order of Addition: Never add the aqueous buffer directly to the concentrated DMSO stock. Instead, inject the DMSO stock into a large volume of rapidly vortexing buffer.

  • Cyclodextrin Complexation: Utilize hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic regions of the molecule, shielding them from water, while the hydrophilic exterior maintains bulk aqueous solubility[3].

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility behavior of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine based on solvent dielectric properties and hydrogen-bonding capacity.

Solvent SystemDielectric Constant (ε)Estimated SolubilityPrimary ApplicationMechanistic Rationale
DMSO / DMF 46.7 / 36.7High (>50 mM)Primary stock solutionsStrong H-bond acceptor disrupts the crystal lattice.
DCM + 5% MeOH ~9.0 (mixed)Moderate (10–50 mM)Chromatography, ExtractionDCM solvates halogens; MeOH disrupts H-bonds.
Neat Hexanes 1.8Very Low (<1 mM)Anti-solvent precipitationHighly non-polar; cannot overcome lattice energy.
Aqueous Buffer (pH 7.4) ~80Very Low (<1 mM)Biological AssaysLipophilic groups drive hydrophobic aggregation.
Buffer + 20% HP-β-CD N/AModerate (5–10 mM)In vivo / In vitro dosingHost-guest complexation shields lipophilic moieties.

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM In Vivo Dosing Formulation

This protocol utilizes a co-solvent system to ensure the derivative remains in solution during intravenous or intraperitoneal administration without crashing out in the bloodstream.

  • Weighing: Accurately weigh 3.52 mg of the compound (MW ≈ 352.2 g/mol ) into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of anhydrous DMSO (5% final volume). Vortex vigorously for 60 seconds. If particulates remain, sonicate at 35°C for 5 minutes until the solution is optically clear.

  • Surfactant Addition: Add 400 µL of PEG400 (40% final volume) and 50 µL of Tween 80 (5% final volume). Vortex for 2 minutes. The high viscosity of PEG400 prevents rapid nucleation[3].

  • Aqueous Phase Integration: While continuously vortexing the vial, add 500 µL of sterile saline (0.9% NaCl) dropwise.

  • System Validation: Inspect the final 1 mL solution against a dark background using a focused light beam. The absence of the Tyndall effect (light scattering) validates that no nano-precipitation has occurred. Filter through a 0.22 µm PTFE syringe filter before administration.

Protocol 2: Salt Formation for Enhanced Protic Solvent Solubility

Use this protocol when high concentrations are needed in methanol or ethanol for crystallization, NMR, or chemical synthesis.

  • Suspension: Suspend 100 mg of the compound in 2 mL of absolute ethanol. The suspension will remain cloudy due to poor neutral solubility.

  • Agitation: Place the vial on a magnetic stirrer at 300 rpm at room temperature.

  • Acidification: Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise.

  • System Validation: Observe the physical transition. The protonation of the basic pyridine nitrogen will cause the suspension to rapidly clear as the hydrochloride salt forms, drastically increasing solubility in the protic solvent[4].

  • Isolation (Optional): To isolate the salt, add 10 mL of cold diethyl ether (acting as an anti-solvent) to precipitate the hydrochloride salt. Filter and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Does heating the solvent degrade 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine? A: Imidazopyridines are generally thermally robust. Heating to 50–60°C in DMSO or DMF is safe and thermodynamically favors dissolution by providing the enthalpy required to overcome the crystal lattice energy. However, prolonged heating in protic solvents under strongly acidic conditions should be monitored to prevent unintended side reactions.

Q: I need to perform an NMR in CDCl₃, but the compound won't dissolve. What are my options? A: The unsubstituted imidazole N-H causes aggregation in non-polar CDCl₃. You have two options:

  • Switch your solvent to DMSO-d₆, which will readily dissolve the compound.

  • If CDCl₃ is strictly required for comparative literature reasons, add 1–2 drops of CD₃OD (deuterated methanol) to the NMR tube. This trace amount of polar protic solvent will break up the hydrogen-bonded aggregates without significantly shifting the non-exchangeable proton signals.

References

  • 1 - Pharmaceutical Technology.

  • 2 - Chemistry Steps. 3.4 - PMC. 4.3 - Benchchem.

Sources

Troubleshooting

Preventing debromination during cross-coupling of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals facing hydrodehalogenation (debromination) issues during t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals facing hydrodehalogenation (debromination) issues during the cross-coupling of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of the failure, optimize the reaction parameters logically, and provide a self-validating protocol to ensure reproducible success.

Mechanistic Causality: The "Why" Behind Debromination

Debromination, formally known as hydrodehalogenation, is a pervasive competing side reaction in palladium-catalyzed cross-couplings that severely impacts yields and complicates downstream purification[1].

For 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, the catalytic cycle begins with the oxidative addition of the active Pd(0) species into the C6–Br bond. Ideally, this is followed by rapid transmetalation with the coupling partner and subsequent reductive elimination to form the desired C-C bond. However, if the transmetalation step is kinetically slow, the resulting Ar-Pd(II)-Br intermediate becomes highly susceptible to hydride transfer[2].

Hydride sources typically include protic solvents (e.g., alcohols), alkoxide bases undergoing β-hydride elimination, or—most critically for this substrate—the acidic N-H proton of the unprotected 3H-imidazole ring itself[3]. Reductive elimination of the resulting Ar-Pd(II)-H species yields the undesired, debrominated 2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr TransMet Transmetalation (Ar'-B(OH)2) ArPdBr->TransMet Hydride Hydride Transfer (Solvent/Base/N-H) ArPdBr->Hydride ArPdAr Ar-Pd(II)-Ar' TransMet->ArPdAr RedElim1 Reductive Elimination ArPdAr->RedElim1 RedElim1->Pd0 Product Cross-Coupled Product (Desired) RedElim1->Product ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Debrom Debrominated Byproduct (Undesired) RedElim2->Debrom

Caption: Catalytic cycle vs. off-cycle hydrodehalogenation in Pd-catalyzed cross-coupling.

Troubleshooting FAQs

Q1: Why is this specific imidazo[4,5-b]pyridine scaffold highly susceptible to debromination? A1: The fused pyridine-imidazole system is highly electron-deficient. While this accelerates the initial oxidative addition, it can retard the transmetalation step if the coupling partner is sterically hindered. More importantly, the free N-H at the 3-position is a critical liability. It can coordinate to the palladium center, deactivating the catalyst, or act as a localized proton source that facilitates protodehalogenation[3]. Solution: Mask the N-H with a protecting group (e.g., THP, SEM, or Boc) prior to coupling.

Q2: How does ligand architecture influence the competition between cross-coupling and debromination? A2: Ligand selection dictates the relative rates of the catalytic steps. Bulky, electron-rich biarylphosphine ligands (such as XPhos or SPhos) are highly effective at suppressing reductive dehalogenation[4]. These ligands stabilize the mono-ligated Pd(0) species, accelerate oxidative addition, and crucially, their steric bulk forces the transmetalation and reductive elimination steps to proceed rapidly, outcompeting the slower hydride transfer pathway.

Q3: What are the optimal base and solvent parameters to prevent hydride donation? A3: Solvents and bases must be strictly anhydrous and non-hydride-donating. Avoid primary and secondary alcohols (e.g., ethanol, isopropanol) and strong nucleophilic bases (e.g., NaOtBu), as these readily form Pd-hydride species[5]. Instead, utilize anhydrous aprotic solvents like 1,4-dioxane or toluene, paired with milder, sterically hindered or inorganic bases such as K₃PO₄ or Cs₂CO₃[5].

G Start Debromination Detected (>10%) CheckNH Is 3H-imidazole N-H protected? Start->CheckNH Protect Protect N-H (THP, SEM, Boc) CheckNH->Protect No CheckSolv Are protic solvents (e.g., EtOH) used? CheckNH->CheckSolv Yes Protect->CheckSolv SwitchSolv Switch to anhydrous Dioxane or Toluene CheckSolv->SwitchSolv Yes CheckBase Is a strong alkoxide base used? CheckSolv->CheckBase No SwitchSolv->CheckBase SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes OptimizeLigand Upgrade Ligand (XPhos, SPhos) CheckBase->OptimizeLigand No SwitchBase->OptimizeLigand Success Debromination Suppressed (<5%) OptimizeLigand->Success

Caption: Systematic troubleshooting workflow for mitigating debromination.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired product to debrominated byproduct for 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

EntryN-ProtectionCatalyst / LigandBaseSolventYield (%)Debromination (%)
1None (Free N-H)Pd(PPh₃)₄Na₂CO₃EtOH / H₂O25%65%
2None (Free N-H)Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane55%30%
3THPPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane88%< 5%
4SEMPd₂(dba)₃ / SPhosCs₂CO₃Toluene92%< 2%

Data Interpretation: Entries 1 and 2 demonstrate that even with advanced ligands, a free N-H proton drives significant hydrodehalogenation. Entries 3 and 4 prove that combining N-protection with bulky biarylphosphines and anhydrous conditions nearly eliminates the side reaction.

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase if the validation checkpoint fails.

Phase 1: Substrate Masking (N-Protection)
  • Dissolve 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under argon at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Allow to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Purify via flash chromatography.

  • Validation Checkpoint 1: LC-MS must show complete consumption of the starting material. The isolated intermediate must exhibit a mass shift of +130 Da (SEM addition) and a significant reduction in polarity on TLC.

Phase 2: Anhydrous Cross-Coupling Execution
  • To an oven-dried Schlenk flask under argon, add the SEM-protected substrate (1.0 eq), the desired boronic acid/ester (1.5 eq), and anhydrous Cs₂CO₃ (3.0 eq).

  • In a separate argon-purged vial, pre-mix Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and SPhos (10 mol%) in anhydrous, degassed Toluene (0.1 M relative to substrate). Stir for 10 minutes.

  • Validation Checkpoint 2: The catalyst solution must transition from purple/yellow to a deep red/orange hue, confirming the generation of the active, ligated Pd(0) species.

  • Transfer the active catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat to 90 °C with vigorous stirring.

Phase 3: In-Process Validation & Workup
  • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint 3: The chromatogram must show a Product-to-Debromination ratio of >20:1. If the debrominated peak ([M-Br+H]) exceeds 5%, immediately halt the reaction, as this indicates a breach in anhydrous conditions or degraded base.

  • Upon complete conversion, cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

  • Purify the cross-coupled product via silica gel chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing (Catalysis Science & Technology) URL: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6-Bromo-2-cyclopropylmethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine .

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists[1]. However, the presence of multiple basic nitrogen atoms (pKa ~4.5–6.0), annular tautomerism (1H vs. 3H forms), and the lipophilic 6-bromo and 2-cyclopropylmethyl substituents create a "perfect storm" for chromatographic non-ideality. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-yield, high-purity isolation.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to align your chromatographic strategy with the scale of your synthesis and the specific behavior of the basic heterocycle.

PurificationWorkflow Start Crude 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine Scale Determine Scale & Purity Requirements Start->Scale NP Normal Phase Flash (Bulk Isolation, >1g) Scale->NP Preparative Scale RP Reverse Phase Prep-HPLC (Fine Purification, <1g) Scale->RP High Purity (>99%) NP_Issue Issue: Severe Tailing on Silica Gel NP->NP_Issue RP_Issue Issue: Peak Splitting / Broadening RP->RP_Issue NP_Sol Solution: Add 1-2% Et3N or use Amine-functionalized Silica NP_Issue->NP_Sol Mask Acidic Silanols RP_Sol Solution: pH < 3.0 (0.1% Formic Acid) & Elevate Temp to 40°C RP_Issue->RP_Sol Suppress Tautomerism & Silanol Interactions

Diagnostic workflow for resolving chromatographic challenges of the imidazo[4,5-b]pyridine scaffold.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my compound streak severely on standard silica gel, and how do I prevent this during flash chromatography?

The Causality: Standard silica gel (SiO₂) features surface silanol groups (Si-OH) that are inherently acidic (pKa ~4.5). The basic pyridine and imidazole nitrogens of your target molecule act as hydrogen bond acceptors and proton scavengers. This strong acid-base interaction overpowers the standard partition mechanism, causing the analyte to stick to the stationary phase and elute slowly, resulting in severe peak tailing[2]. The Solution: You must competitively inhibit this secondary interaction. Adding 1–2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane:Methanol) masks the acidic silanols[3]. Alternatively, utilizing an amine-functionalized (NH₂) silica column completely eliminates the acidic sites, allowing the compound to elute symmetrically based purely on polarity.

Q2: During Reverse-Phase HPLC (RP-HPLC), I observe peak tailing and sometimes a "split" or "shouldered" peak. Is my product degrading on the column?

The Causality: This is rarely degradation; it is typically a combination of two phenomena:

  • Residual Silanol Interactions: Even in highly end-capped C18 columns, unbonded silanols remain. At mid-pH (pH 4–7), these silanols ionize into Si-O⁻. Your basic imidazo[4,5-b]pyridine is protonated at this pH, leading to strong ion-exchange interactions and tailing[4].

  • Annular Tautomerism: The proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. If the rate of this tautomeric exchange is similar to the timescale of your chromatographic separation, the column partially resolves the two tautomers, resulting in a split or broad peak. The Solution: Lowering the mobile phase pH to < 3.0 (using 0.1% Formic Acid or TFA) fully protonates both the analyte and the silanols (neutralizing them to Si-OH), eliminating ion-exchange tailing[4]. To resolve the tautomerism, elevate the column compartment temperature to 40–50°C. This accelerates the tautomeric exchange rate beyond the chromatographic timescale, coalescing the split peak into a single, sharp Gaussian peak.

Q3: Which mobile phase additive is best for LC-MS guided preparative purification?

The Causality: While Trifluoroacetic acid (TFA) is excellent for peak shape due to its ion-pairing capabilities, its high surface tension severely suppresses electrospray ionization (ESI) MS signals. The Solution: For MS-compatible applications, replace TFA or phosphoric acid with 0.1% Formic Acid[5]. If a high-pH approach is preferred to keep the molecule neutral, use 10 mM Ammonium Bicarbonate (pH 9.5), which is fully volatile and highly MS-compatible.

Logical Relationship: Silanol Interactions & Peak Symmetry

To fully master the purification of basic heterocycles, one must understand the micro-environment of the stationary phase.

Mechanism Analyte Basic Imidazo[4,5-b]pyridine (Protonated at mid-pH) Interaction Strong Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanols (Si-O⁻) on C18 Stationary Phase Silanol->Interaction Result Peak Tailing & Loss of Resolution Interaction->Result Solution Add Acidic Modifier (pH < 3.0) NeutralSilanol Neutralized Silanols (Si-OH) Solution->NeutralSilanol Protonates Si-O⁻ SharpPeak Symmetrical, Sharp Peak NeutralSilanol->SharpPeak Eliminates secondary interactions

Logical relationship between mobile phase pH, silanol ionization, and peak symmetry.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . By incorporating built-in diagnostic checks, you can verify the integrity of the protocol in real-time.

Protocol A: Optimized Normal Phase Flash Chromatography

Objective: Bulk purification (>1g) of crude 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of THF or DCM. Add Celite or neutral silica (1:2 ratio to crude mass). Evaporate to complete dryness. Causality: Basic heterocycles often crash out at the column head if wet-loaded in strong solvents; dry loading ensures a narrow injection band.

  • Column Equilibration: Use a standard silica cartridge. Pre-equilibrate with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (TEA).

  • Elution: Run a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:Methanol (with 1% TEA) over 15 CVs.

  • Self-Validation Step: Spot the collected fractions on a TLC plate pre-treated with 1% TEA. If the compound streaks rather than forming a tight circular spot, the column was insufficiently equilibrated with the basic modifier, indicating the need for a higher additive concentration (up to 2%) in the next run.

Protocol B: Preparative RP-HPLC for High-Purity Isolation

Objective: Fine isolation (<1g) to achieve >99% purity for biological assays.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Column Selection: Utilize a polar-embedded C18 column or a highly end-capped C18 column to provide additional shielding against residual silanols[2].

  • Parameter Setup: Set the column oven to 45°C. Run a linear gradient from 10% B to 70% B over 20 minutes.

  • Self-Validation Step (Tautomer Check): If you observe a split peak during the run, collect the two halves of the peak into separate vials. Immediately re-inject both fractions individually under the exact same conditions. If both re-injections produce the identical split-peak profile, the phenomenon is confirmed as dynamic tautomerism. If they elute as distinct single peaks at different retention times, they are true chemical impurities.

Quantitative Data & Optimization Matrices

Use the following matrices to benchmark your separation parameters.

Table 1: Mobile Phase Optimization Matrix for RP-HPLC
Mobile Phase ModifierpH RangeSilanol StatusAnalyte IonizationEst. Peak Asymmetry (As)MS Compatibility
None (Water/MeCN) 6.0 - 7.0Ionized (Si-O⁻)Partially Protonated> 2.5 (Severe Tailing)High
0.1% TFA ~ 2.0Neutral (Si-OH)Fully Protonated1.0 - 1.2 (Excellent)Low (Suppression)
0.1% Formic Acid ~ 2.7Neutral (Si-OH)Fully Protonated1.2 - 1.4 (Good)High
10 mM NH₄HCO₃ ~ 9.5Ionized (Si-O⁻)Fully Neutral1.1 - 1.3 (Excellent)High

Note: An ideal peak asymmetry factor (As) is 1.0. Values > 1.5 indicate significant tailing that compromises resolution[4].

Table 2: Normal Phase Solvent Systems
Solvent SystemAdditiveSelectivity for ImidazopyridinesResolution Risk
Hexane / EtOAcNonePoor (Compound sticks)High tailing, low recovery
Hexane / EtOAc1% TEAModerateCo-elution of lipophilic impurities
DCM / MethanolNoneModerateTailing, broad elution bands
DCM / Methanol 1% NH₄OH or TEA Excellent Optimal for basic heterocycles

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Link

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Link

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab. Link

  • 1H-Imidazo[4,5-b]pyridine. SIELC Technologies. Link

  • What Causes Peak Tailing in HPLC? Phenomenex. Link

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.Link

  • Peak Tailing in HPLC. Element Lab Solutions. Link

Sources

Troubleshooting

Minimizing regioisomer byproducts in 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine synthesis

Technical Support Center: 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Synthesis Welcome to the technical support center for the synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on controlling regioselectivity and minimizing the formation of undesired regioisomeric byproducts. The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore, and precise control over its substitution pattern is paramount for achieving desired biological activity and physicochemical properties. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven methodologies.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis. The primary synthetic route involves the condensation of 5-bromo-pyridine-2,3-diamine with cyclopropylacetic acid or its activated derivatives. The formation of regioisomers is a key challenge in this process.[1]

Q1: My final product is a mixture of regioisomers. How can I increase the yield of the desired 3H-imidazo[4,5-b]pyridine (N3) isomer over the 1H- (N1) isomer?

Root Cause Analysis: The formation of regioisomers arises from the two non-equivalent amino groups in the 5-bromo-pyridine-2,3-diamine starting material. During the final intramolecular cyclization step, the imine intermediate can be formed at either the N2 or N3 amino group, leading to two different positional isomers upon ring closure. The electronic environment and steric hindrance around each nitrogen atom, dictated by the reaction conditions, will determine the final isomer ratio.

Strategic Solutions:

  • Choice of Condensing Agent and Reaction Conditions: The conditions for the cyclization of the diamine with cyclopropylacetic acid are critical for controlling regioselectivity.

    • Mechanism Insight: Strong acidic conditions, such as those provided by Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅/MeSO₃H), are commonly used to drive the condensation and dehydration. These conditions can protonate the pyridine nitrogen (N4), which alters the electronic distribution in the ring and the relative nucleophilicity of the two amino groups, thereby influencing the cyclization pathway.

    • Recommended Protocol (PPA-Mediated Cyclization):

      • In a round-bottom flask, combine 5-bromo-pyridine-2,3-diamine (1.0 eq) and cyclopropylacetic acid (1.1-1.2 eq).

      • Add Polyphosphoric Acid (PPA) (approx. 10-15 times the weight of the diamine) to the flask.

      • Heat the mixture with vigorous stirring to 140-160 °C for 4-8 hours under an inert atmosphere (e.g., Nitrogen or Argon).

      • Monitor the reaction progress using TLC or LC-MS.

      • Upon completion, cool the reaction mixture to approximately 80-90 °C and carefully pour it onto crushed ice with stirring.

      • Neutralize the acidic solution by the slow addition of a strong base (e.g., concentrated NaOH or NH₄OH) until the pH is ~8-9, keeping the mixture cool in an ice bath.

      • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Microwave-Assisted Synthesis for Enhanced Selectivity: Microwave irradiation can sometimes offer better regioselectivity and significantly reduced reaction times.[2] The focused heating can favor the kinetically controlled product, which may be the desired N3 isomer.

    • Experimental Workflow:

      • Combine 5-bromo-pyridine-2,3-diamine (1.0 eq), cyclopropylacetic acid (1.2 eq), and a high-boiling point solvent (e.g., NMP or sulfolane) in a microwave-safe reaction vessel.

      • Seal the vessel and heat in a microwave reactor at 180-200 °C for 20-40 minutes.

      • After cooling, precipitate the product by adding water or an anti-solvent and purify as described above.

Visualizing the Regioisomer Challenge

The diagram below illustrates the critical cyclization step where the reaction path diverges, leading to the formation of either the desired N3-H isomer or the N1-H byproduct.

G start_material 5-Bromo-pyridine-2,3-diamine + Cyclopropylacetic Acid conditions Reaction Conditions (PPA, Heat) start_material->conditions intermediate Amide/Imine Intermediate product_N3 Desired Regioisomer 6-Bromo-2-cyclopropylmethyl-3H- imidazo[4,5-b]pyridine intermediate->product_N3 Pathway A (Favored) product_N1 Byproduct Regioisomer 6-Bromo-2-cyclopropylmethyl-1H- imidazo[4,5-b]pyridine intermediate->product_N1 Pathway B (Disfavored) conditions->intermediate

Caption: Divergent pathways in the cyclization step leading to regioisomers.

Q2: The reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and solutions?

Root Cause Analysis: Low yields can stem from several factors: incomplete reaction, degradation of starting materials or product, or inefficient work-up and purification. The hygroscopic nature of PPA and the thermal sensitivity of the reactants are common culprits.

Troubleshooting Steps:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective condensation. 2. Degradation of material at high temperatures. 3. Insufficient reaction time. 4. Water contamination inactivating PPA.1. Use Eaton's Reagent: It is often more effective at lower temperatures than PPA. 2. Temperature Control: Gradually increase the temperature and monitor for product formation vs. byproduct formation via TLC/LC-MS. Do not exceed 180 °C. 3. Extend Reaction Time: Monitor the reaction every 2 hours after the initial 4-hour period. 4. Ensure Anhydrous Conditions: Use freshly opened PPA or dry it under vacuum. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Difficult Product Isolation 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during neutralization.1. Extraction: After neutralization, extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). 2. Break Emulsion: Add a saturated brine solution to the separatory funnel to help break up any emulsions.
Q3: How do I unambiguously confirm the structure of my product and differentiate it from its regioisomers?

Root Cause Analysis: The N1 and N3 regioisomers of imidazo[4,5-b]pyridines are structurally very similar, often co-elute in chromatography, and can present ambiguous 1D NMR spectra. Definitive characterization requires more advanced analytical techniques.

Definitive Analytical Methods:

  • 2D NMR Spectroscopy (HMBC & NOESY): This is the most powerful tool for distinguishing N-regioisomers in solution.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The key is to identify a long-range correlation between the methylene protons of the cyclopropylmethyl group (-CH₂-) and a specific carbon in the heterocyclic core.

      • For the desired N3-isomer: The -CH₂- protons should show a ³J-correlation to the C7a quaternary carbon.

      • For the N1-isomer: The -CH₂- protons will show a ³J-correlation to the C2 carbon (where the substituent is attached) and potentially to the C7a carbon, but the correlation to C7a is a hallmark of N1 substitution.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For the N1 isomer, a NOE may be observed between the -CH₂- protons and the H7 proton on the pyridine ring. This interaction is absent in the N3 isomer.

  • X-Ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray diffraction provides an unequivocal structural determination and is considered the gold standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to the core imidazo[4,5-b]pyridine scaffold? The most prevalent method is the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, typically a carboxylic acid or an aldehyde, under dehydrating conditions.[1][4] This approach, often referred to as the Phillips condensation, is robust and widely applicable.

Q2: Can I synthesize this compound by alkylating the 6-bromo-2H-imidazo[4,5-b]pyridine core? While possible, this method is strongly discouraged if regioselectivity is a concern. The direct alkylation of an unsubstituted imidazo[4,5-b]pyridine ring system typically yields a complex mixture of N1, N3, and sometimes N4 (pyridine nitrogen) alkylated products that are very difficult to separate.[3][5] The cyclization approach described in the troubleshooting guide offers far superior control.

Q3: My regioisomers are inseparable by standard silica gel chromatography. What other options do I have? If silica gel chromatography with standard solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) fails, consider the following:

  • Reverse-Phase HPLC: Preparative reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient is often effective for separating polar heterocyclic isomers.[6]

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for this class of compounds and is an excellent alternative for preparative separations.

  • Derivatization: If separation is impossible, consider derivatizing the mixture (e.g., via a reaction on the pyridine ring) to alter the physical properties of the isomers, which may facilitate separation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in the synthesis.

Workflow start Start Synthesis check_completion Reaction Complete? (TLC/LC-MS) start->check_completion workup Work-up & Isolation check_completion->workup Yes troubleshoot_yield Troubleshoot Yield: - Check Temp - Check Reagents - Extend Time check_completion->troubleshoot_yield No analyze_product Analyze Crude Product (NMR/LC-MS) workup->analyze_product check_purity Pure Product? analyze_product->check_purity check_regio Correct Regioisomer? check_purity->check_regio Yes purify Purify Product (Column Chromatography / Recrystallization) check_purity->purify No troubleshoot_regio Troubleshoot Regioselectivity: - Modify Condensing Agent - Change Temp/Solvent - Use Microwave check_regio->troubleshoot_regio No end Synthesis Complete check_regio->end Yes purify->analyze_product troubleshoot_yield->start troubleshoot_regio->start characterize Definitive Characterization (2D NMR, X-Ray) end->characterize

Caption: A step-by-step workflow for troubleshooting the synthesis.

References

  • A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Benchchem.
  • Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Benchchem.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate.
  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications.
  • Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. OUCI.
  • Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. ACS Publications.
  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate.
  • 1H-Imidazo[4,5-b]pyridine. SIELC Technologies.
  • Selected examples of synthetic strategies towards... ResearchGate.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI.
  • 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. PMC.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine vs 6-chloro analogs

Advanced Reactivity Profiling: 6-Bromo vs. 6-Chloro-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine in Late-Stage Functionalization The imidazo[4,5-b]pyridine scaffold is a privileged purine isostere frequently utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Reactivity Profiling: 6-Bromo vs. 6-Chloro-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine in Late-Stage Functionalization

The imidazo[4,5-b]pyridine scaffold is a privileged purine isostere frequently utilized in the development of kinase inhibitors, GPCR ligands, and BET inhibitors. The incorporation of a 2-cyclopropylmethyl substituent provides a critical balance of lipophilicity and metabolic stability compared to linear alkyl chains. However, when designing synthetic routes for late-stage diversification at the 6-position (para to the pyridine nitrogen), the choice of the halogen handle—bromo versus chloro—dictates the entire thermodynamic and kinetic landscape of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth mechanistic comparison and self-validating experimental frameworks for functionalizing these two analogs.

Thermodynamic & Kinetic Causality: The Oxidative Addition Barrier

The fundamental divergence in reactivity between the 6-bromo and 6-chloro analogs is rooted in the activation energy required for the oxidative addition of the Pd(0) active species into the carbon-halogen bond.

According to established computational and kinetic models, the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond due to a lower bond dissociation energy (BDE) and a more favorable electrostatic potential at the reactive carbon site[1]. In polyhalogenated heteroaromatics, this kinetic preference allows for highly predictable chemoselectivity, strictly following the order of I > Br >> Cl[2].

For the 6-bromo analog, oxidative addition is rapid, meaning transmetalation or reductive elimination typically becomes the rate-limiting step. Conversely, the high BDE of the 6-chloro analog makes oxidative addition the absolute rate-limiting step, necessitating specialized, electron-rich phosphine ligands to push electron density into the Pd center and force the insertion.

Quantitative Reactivity Comparison

The table below summarizes the physicochemical and catalytic requirements differentiating the two analogs during standard Suzuki-Miyaura cross-coupling.

Parameter6-Bromo Analog6-Chloro Analog
Bond Dissociation Energy (Approx.) ~285 kJ/mol~331 kJ/mol
Isotopic Signature (MS) 1:1 ratio (M : M+2)3:1 ratio (M : M+2)
Oxidative Addition Kinetics Fast (Non-rate-limiting)Slow (Rate-limiting)
Optimal Pd Precatalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃
Ligand Requirement Standard bidentate (e.g., dppf)Bulky, electron-rich biaryl (e.g., XPhos)
Typical Activation Temp. 80 °C – 100 °C100 °C – 120 °C

Mechanistic Pathway Divergence

MechanisticPathway Pd0 Pd(0) Active Catalyst (12- or 14-electron species) SubBr 6-Bromo-imidazo[4,5-b]pyridine Weak C-Br Bond (~285 kJ/mol) Pd0->SubBr Fast Oxidative Addition SubCl 6-Chloro-imidazo[4,5-b]pyridine Strong C-Cl Bond (~331 kJ/mol) Pd0->SubCl Slow Oxidative Addition (Rate Limiting) PdII_Br Pd(II)-Br Aryl Complex Forms rapidly with standard ligands (e.g., dppf, PPh3) SubBr->PdII_Br PdII_Cl Pd(II)-Cl Aryl Complex Requires electron-rich, bulky ligands (e.g., XPhos) to form SubCl->PdII_Cl Transmet Transmetalation Boronate + Base PdII_Br->Transmet PdII_Cl->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1. Divergent oxidative addition kinetics in the Pd-catalyzed cross-coupling cycle.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems featuring in-process analytical controls and causality-driven methodology.

Protocol A: Standard Suzuki Coupling of the 6-Bromo Analog

This protocol leverages the inherent reactivity of the C-Br bond, utilizing standard catalytic systems [3].

  • Reagent Assembly: In a Schlenk tube, combine 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 eq), arylboronic acid (1.3 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is a robust precatalyst. The large bite angle of the dppf ligand structurally forces the aryl and boronate groups into close proximity during the Pd(II) intermediate phase, accelerating reductive elimination.

  • Solvent & Base Addition: Add Cs₂CO₃ (3.0 eq) dissolved in a 3:1 v/v mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is strictly required to generate the reactive hydroxyboronate species [Ar-B(OH)₃]⁻, which undergoes transmetalation significantly faster than the neutral boronic acid.

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II) peroxo complexes.

  • Thermal Activation: Seal the tube and heat to 90 °C for 4 hours.

  • Analytical Validation (LC-MS): Sample the organic layer.

    • Success State: Complete disappearance of the 1:1 isotopic doublet (M and M+2) characteristic of the brominated starting material.

    • Failure Mode Analysis: If starting material persists alongside the precipitation of "Pd black" (elemental palladium), the catalyst has degraded prior to completion; verify the rigorousness of your deoxygenation step.

Protocol B: Forcing Conditions for the 6-Chloro Analog

Because the 6-chloro analog resists standard oxidative addition, the catalytic system must be heavily engineered [4].

  • Specialized Ligand Assembly: Combine the 6-chloro analog (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq).

    • Causality: Pd₂(dba)₃ provides a naked Pd(0) source. XPhos (a dialkylbiaryl phosphine) is highly electron-rich, pushing electron density into the Pd center to overcome the high C-Cl activation barrier. Furthermore, its extreme steric bulk prevents the formation of inactive bis-ligated PdL₂ species, ensuring the highly reactive mono-ligated PdL species drives the cycle.

  • Solvent & Base Addition: Add anhydrous K₃PO₄ (3.0 eq) in a 10:1 mixture of Toluene and H₂O.

    • Causality: Toluene is chosen over dioxane to allow for a higher reflux temperature, which is thermodynamically necessary to break the C-Cl bond.

  • Deoxygenation & Heating: Sparge with Argon for 20 minutes, then heat to 110 °C for 12 hours.

  • Analytical Validation (LC-MS):

    • Success State: Disappearance of the 3:1 isotopic pattern (M and M+2) of the chlorinated starting material.

    • Failure Mode Analysis: At 110 °C, the competing side-reaction is the protodeboronation of the boronic acid (yielding the protonated arene). If LC-MS shows unreacted 6-chloro starting material but the boronic acid has been entirely consumed, protodeboronation has outpaced cross-coupling. Correction: Implement a syringe-pump protocol to slowly add the boronic acid over 6 hours, keeping its steady-state concentration low.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC).[Link]

  • Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one. PMC (NIH).[Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry (ACS).[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC (NIH).[Link]

Sources

Comparative

High-Resolution HPLC Method Validation for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Purity: A Comparative Guide

The development and validation of analytical methods for complex heterocyclic intermediates like 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine present unique chromatographic challenges. As a critical building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development and validation of analytical methods for complex heterocyclic intermediates like 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine present unique chromatographic challenges. As a critical building block in pharmaceutical synthesis, ensuring its purity requires resolving closely related structural analogs, such as positional isomers (e.g., 5-bromo vs. 6-bromo derivatives) and debrominated impurities.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against modern, high-efficiency methodologies. By grounding our protocols in the ICH Q2(R2) guidelines for the validation of analytical procedures[1], we provide a self-validating, mechanistically sound framework for pharmaceutical researchers.

Mechanistic Challenges in Imidazopyridine Chromatography

The imidazopyridine core is notoriously difficult to analyze using standard reversed-phase conditions. The fundamental challenges are twofold:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the imidazopyridine ring (pKa ~5.0–6.0) readily protonate in highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0). These protonated species undergo ion-exchange interactions with ionized residual silanols on traditional silica supports, manifesting as severe peak tailing and compromised resolution.

  • Isomeric Selectivity: The bromo-substituent and the cyclopropylmethyl group create a highly polarizable, sterically hindered aromatic system. Traditional C18 columns, which rely purely on dispersive (hydrophobic) interactions, often fail to recognize the subtle spatial and electronic differences between halogenated positional isomers.

To overcome this, modern method development shifts toward Core-Shell Phenyl-Hexyl stationary phases combined with near-neutral buffered mobile phases[2]. The phenyl ring of the stationary phase engages in π−π and dipole-induced dipole interactions with the halogenated aromatic system of the analyte, providing orthogonal selectivity[3].

SeparationMechanism cluster_A Method A: Traditional C18 cluster_B Method B: Core-Shell Phenyl-Hexyl Analyte 6-Bromo-Imidazopyridine (Halogenated Aromatic) C18 Dispersive (Hydrophobic) Interactions Only Analyte->C18 PH Hydrophobic + π-π Interactions Analyte->PH Fail Poor Isomer Resolution Severe Peak Tailing C18->Fail Pass Baseline Resolution Sharp Symmetrical Peaks PH->Pass

Figure 1: Chromatographic selectivity mechanisms for halogenated imidazopyridines.

Method Comparison: Traditional vs. Advanced Selectivity

To objectively demonstrate performance, we compared a traditional fully porous C18 method against an optimized Core-Shell Phenyl-Hexyl method.

  • Method A (Alternative): 5 µm Fully Porous C18 (150 x 4.6 mm). Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).

  • Method B (Recommended): 2.7 µm Core-Shell Phenyl-Hexyl (100 x 4.6 mm). Mobile Phase: 10 mM Ammonium Acetate, pH 6.8 / Methanol (Gradient).

Causality behind Method B: The pH 6.8 ammonium acetate buffer ensures the imidazopyridine is predominantly in its neutral (unprotonated) state, eliminating ion-exchange tailing. Furthermore, the ammonium ions act as silanol blockers. The core-shell architecture reduces the diffusion path length for mass transfer (minimizing the C-term in the van Deemter equation) and creates a highly uniform packed bed (minimizing the A-term, Eddy diffusion), yielding UHPLC-like efficiencies at standard HPLC backpressures[3].

Quantitative Performance Data
Chromatographic ParameterMethod A (Traditional C18)Method B (Core-Shell Phenyl-Hexyl)Regulatory Target (ICH/USP)
Retention Time ( Rt​ ) 14.5 min5.2 minN/A (Faster is preferred)
Peak Asymmetry ( Tf​ ) 1.85 (Tailing)1.05 (Symmetrical) ≤1.5
Resolution ( Rs​ ) from 5-Bromo Isomer 1.23.4 ≥1.5 (Baseline resolution)
Theoretical Plates ( N ) 8,50026,000 ≥10,000
Limit of Quantitation (LOQ) 0.08% area0.02% area ≤0.05%

Conclusion: Method B provides superior thermodynamic selectivity ( π−π interactions) and kinetic efficiency (core-shell particles), making it the definitive choice for purity validation.

ICH Q2(R2) Validation Protocol (Method B)

A robust analytical procedure must be a self-validating system. The following step-by-step protocol aligns with the latest ICH Q2(R2) lifecycle guidelines[4].

ValidationWorkflow SST 1. System Suitability Test (SST) Spec 2. Specificity & Peak Purity DAD Analysis & Forced Degradation SST->Spec Pass Criteria Met Lin 3. Linearity & Range LOQ to 150% Target Conc. Spec->Lin Acc Acc Lin->Acc Rob 5. Robustness Deliberate Method Variations Acc->Rob

Figure 2: Self-validating ICH Q2(R2) analytical workflow.

Step 1: System Suitability Testing (SST) - The Self-Validating Core

Before executing any validation parameters, the system must prove its baseline capability.

  • Prepare a standard solution of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine at the target working concentration (e.g., 100 µg/mL).

  • Inject the standard solution in six replicates.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤2.0% . The tailing factor ( Tf​ ) must be ≤1.5 , and theoretical plates ( N ) must be ≥10,000 . If SST fails, the run is aborted, forcing immediate troubleshooting.

Step 2: Specificity and Peak Purity

Specificity ensures the method accurately measures the analyte without interference from impurities, degradation products, or the sample matrix[1].

  • Inject a blank (diluent) and verify no peaks elute at the analyte's retention time.

  • Inject a sample spiked with known impurities (e.g., debromo impurity, 5-bromo isomer) at the specification limit (typically 0.10%).

  • Utilize a Diode Array Detector (DAD) to assess peak purity.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold across the entire 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine peak, proving it is spectrally homogenous. Resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥1.5 .

Step 3: Linearity and Range

This verifies that the detector response is directly proportional to the concentration of the analyte.

  • Prepare a minimum of five concentration levels ranging from the LOQ to 150% of the target concentration (e.g., 25, 50, 100, 125, and 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 4: Accuracy (Recovery)

Accuracy confirms that the method measures the true, exact value of impurities.

  • Prepare solutions by spiking the API with known amounts of impurities at three distinct levels: 50%, 100%, and 150% of the specification limit (e.g., 0.05%, 0.10%, and 0.15%).

  • Prepare three independent samples for each level (9 determinations total).

  • Calculate the percentage recovery by comparing the experimentally determined concentration to the theoretical spiked concentration.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% for impurity levels, with an inter-preparation %RSD ≤5.0% .

Step 5: Robustness

Robustness evaluates the method's reliability during normal, deliberate variations in operating parameters[5].

  • Alter the flow rate by ±10% (e.g., 0.9 and 1.1 mL/min).

  • Alter the column oven temperature by ±5∘ C.

  • Alter the mobile phase buffer pH by ±0.2 units.

  • Acceptance Criteria: Under all varied conditions, the SST criteria (Resolution ≥1.5 , Tf​≤1.5 ) must still be met, proving the method is rugged enough for routine Quality Control (QC) transfer.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA). URL:[Link]

  • ReproShell Phenyl-Hexyl Core-Shell Technology Dr. Maisch High Performance LC GmbH. URL:[Link]

  • Phenomenex Adds Phenyl-Hexyl Phase to Kinetex Core-Shell HPLC/UHPLC Column Line Wiley Analytical Science. URL:[Link]

  • Development of stability indicating RP-HPLC method and validation for the estimation of imidazopyridines Journal of Chemical and Pharmaceutical Research (JOCPR). URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) International Council for Harmonisation (ICH). URL:[Link]

Sources

Validation

Comparative study of catalysts for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine cross-coupling

Title: Comparative Guide to Cross-Coupling Catalysts for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Substrate Cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide to Cross-Coupling Catalysts for 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Substrate Challenge

The compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS 947533-92-8) is a highly versatile, electron-deficient heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1]. While the electron-deficient nature of the pyridine ring facilitates rapid oxidative addition at the C6-Br bond, the molecule presents a notorious challenge: heteroatom-mediated catalyst poisoning .

The basic nitrogen atoms within the imidazopyridine core (particularly the pyridine nitrogen and the unprotonated imidazole nitrogen) act as strong Lewis bases. In the presence of standard palladium catalysts, these nitrogens can coordinate to the electrophilic Pd(II) intermediates, trapping the catalyst in an inactive off-cycle resting state. As a Senior Application Scientist, I have consistently observed that selecting the right ligand architecture and precatalyst generation is the single most critical factor in overcoming this thermodynamic sink.

This guide objectively compares three distinct catalytic systems—Pd(dppf)Cl₂ , XPhos Pd G3 , and RuPhos Pd G3 —across standard Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling workflows, providing the mechanistic causality and self-validating protocols required for reproducible scale-up.

Catalyst Mechanistic Comparison & Selection Logic

To prevent N-coordination, the catalyst must possess sufficient steric bulk to create a protective "shield" around the palladium center while maintaining enough electron density to drive oxidative addition.

  • Pd(dppf)Cl₂ (The Baseline): A classic bidentate catalyst. While highly effective for simple aryl bromides, the relatively wide bite angle and lack of extreme steric shielding make it highly susceptible to poisoning by the imidazopyridine core. It often requires elevated temperatures (>90 °C) and high catalyst loadings (5-10 mol%) to force the reaction forward, leading to competitive protodehalogenation.

  • XPhos Pd G3 (The C-C Champion): XPhos is a bulky, electron-rich monodentate dialkylbiaryl phosphine. The steric bulk of its dicyclohexyl and triisopropylphenyl groups physically blocks the imidazopyridine nitrogens from coordinating to the Pd center[2]. Furthermore, the Third-Generation (G3) precatalyst architecture ensures rapid, quantitative generation of the active L-Pd(0) species upon mild base activation, releasing a benign carbazole byproduct[3]. This rapid activation is critical when coupling unstable boronic acids that are prone to protodeboronation[4].

  • RuPhos Pd G3 (The C-N Specialist): Structurally similar to XPhos but featuring diisopropoxy groups on the lower aromatic ring. This subtle electronic tuning specifically lowers the activation barrier for the reductive elimination of carbon-nitrogen bonds, making it the premier choice for Buchwald-Hartwig aminations with secondary or sterically hindered amines[5].

G Prec Buchwald G3 Precatalyst (Stable Pd(II) Complex) Base Base-Mediated Activation Prec->Base Mild Base Pd0 Active L-Pd(0) Species (Sterically Shielded) Base->Pd0 Carbazole Release OxAdd Oxidative Addition (6-Bromo-Imidazopyridine) Pd0->OxAdd Substrate Binding Poison N-Coordination / Catalyst Poisoning (Prevented by Ligand Bulk) OxAdd->Poison Off-Cycle (Without Bulky Ligand) Cycle Product Formation (Transmetalation & Reductive Elim.) OxAdd->Cycle On-Cycle Pathway

Caption: Mechanistic pathway of G3 precatalyst activation and prevention of N-coordination poisoning.

Quantitative Performance Data

The following table synthesizes experimental performance data for the functionalization of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine under optimized conditions.

Table 1: Comparative Catalyst Performance

Catalyst SystemTarget ReactionCoupling PartnerCat. LoadingTemp / TimeConversion / YieldPrimary Failure Mode
Pd(dppf)Cl₂ Suzuki-MiyauraPhenylboronic acid5.0 mol%90 °C / 16 h65% (Yield)Catalyst poisoning; incomplete conversion.
XPhos Pd G3 Suzuki-MiyauraPhenylboronic acid1.0 mol%40 °C / 2 h>98% (Yield) None observed. Rapid, clean conversion.
XPhos Pd G3 Suzuki-Miyaura2-Pyridylboronic acid2.0 mol%60 °C / 4 h88% (Yield) Trace protodeboronation of partner.
RuPhos Pd G3 Buchwald-HartwigMorpholine2.0 mol%80 °C / 6 h92% (Yield) None observed.
XPhos Pd G3 Buchwald-HartwigMorpholine2.0 mol%80 °C / 12 h74% (Yield)Sluggish reductive elimination.

Data Interpretation: XPhos Pd G3 demonstrates overwhelming superiority for C-C bond formation, achieving near-quantitative yields at dramatically lower temperatures and loadings[3]. For C-N bond formation, RuPhos Pd G3 is the optimal choice due to its specialized electronic profile for amine reductive elimination[5].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura Cross-Coupling using XPhos Pd G3 is designed as a self-validating system. Every step includes a physical or analytical checkpoint to confirm causality.

Step-by-Step Methodology: Suzuki-Miyaura Workflow

1. Reagent Preparation (Strictly Anaerobic Setup)

  • Action: In a nitrogen-filled glovebox or via standard Schlenk techniques, charge a dry reaction vial with 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), XPhos Pd G3 (1.0 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is selected over Na₂CO₃ because its pKa is perfectly tuned to facilitate both the deprotonation of the G3 precatalyst (triggering activation) and the formation of the reactive boronate species without accelerating the protodeboronation of sensitive boronic acids[4].

2. Solvent Addition and Degassing

  • Action: Add a degassed mixture of THF/H₂O (4:1 v/v) to yield a 0.2 M substrate concentration.

  • Self-Validating Checkpoint: Upon solvent addition, the mixture should transition from a pale yellow suspension to a homogeneous golden/orange solution within 5 minutes. Diagnostic: If the solution immediately turns opaque black, the active Pd(0) has precipitated as "palladium black." This indicates a failure in your degassing protocol; oxygen has oxidized the electron-rich phosphine, destroying the catalyst.

3. Reaction Heating & In-Process Control (IPC)

  • Action: Stir the reaction at 40 °C.

  • Self-Validating Checkpoint: Take a 10 µL aliquot at the 30-minute mark. Dilute in MeCN and analyze via LC-MS. You should observe >50% conversion to the product mass, with the concurrent appearance of a peak corresponding to carbazole (the inert byproduct of G3 activation)[2]. The presence of carbazole validates that the precatalyst has successfully initiated.

4. Workup and Isolation

  • Action: Quench with water, extract with EtOAc, and pass the organic layer through a short silica/Celite plug to remove residual palladium and phosphine oxides.

Workflow Step1 1. Reagent Prep (Exclude O2) Step2 2. Solvent Addition (THF/H2O, K3PO4) Step1->Step2 Step3 3. Catalyst Activation (Observe Golden Color) Step2->Step3 5 mins at RT Fail Black Solution? (Degassing Failure) Step2->Fail O2 Present Step4 4. IPC (LC-MS) (Check for Carbazole) Step3->Step4 Heat to 40°C Step5 5. Workup (Silica Plug) Step4->Step5 >95% Conversion

Caption: Step-by-step experimental workflow and self-validating checkpoints for cross-coupling.

Conclusion

For the functionalization of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, legacy catalysts like Pd(dppf)Cl₂ are economically viable but scientifically inadequate due to severe heteroatom poisoning. XPhos Pd G3 is the definitive choice for Suzuki-Miyaura C-C couplings, offering rapid activation and quantitative yields at low temperatures. Conversely, for Buchwald-Hartwig C-N couplings, RuPhos Pd G3 provides the necessary electronic environment to facilitate difficult reductive eliminations. By pairing these advanced precatalysts with rigorous, self-validating experimental protocols, researchers can completely bypass the thermodynamic sinks associated with imidazopyridine substrates.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from[Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Retrieved from[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine: A CID vs. HCD Comparison Guide

Executive Summary 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is a highly versatile halogenated heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced therapeutics, such as BET...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is a highly versatile halogenated heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced therapeutics, such as BET inhibitors for neuropathic pain [1], and novel agricultural insecticides [2]. During drug development and pharmacokinetic profiling, unambiguous structural characterization of this compound is mandatory.

This guide provides an objective, data-driven comparison of two primary tandem mass spectrometry (MS/MS) fragmentation techniques—Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —using High-Resolution Mass Spectrometry (HRMS). By understanding the distinct thermodynamic mechanisms of these techniques, researchers can optimize their analytical workflows to achieve complete structural elucidation of halogenated imidazopyridines.

Mechanistic Grounding & Causality

The target molecule features an imidazo[4,5-b]pyridine core, a bromine atom at the C6 position, and a cyclopropylmethyl group at the C2 position. In positive electrospray ionization (ESI+), the basic nitrogen atoms readily accept a proton, forming a stable [M+H]+ precursor ion.

Crucially, the presence of bromine creates a distinct 1:1 isotopic doublet at m/z 252.0134 ( 79 Br) and m/z 254.0114 ( 81 Br). Tracking this isotopic signature through the fragmentation pathway is a self-validating method to confirm whether a generated fragment still retains the halogen atom.

The choice of fragmentation technique dictates the energy deposition into this precursor, fundamentally altering the resulting spectra [3]:

  • CID (Ion Trap): Operates via resonant excitation. Ions undergo multiple low-energy collisions with an inert gas, resulting in slow vibrational heating [4]. This favors the cleavage of the weakest bonds (e.g., the aliphatic cyclopropylmethyl group).

  • HCD (Multipole Collision Cell): A beam-type, non-resonant technique where ions receive a rapid, single bolus of energy [5]. This fast-heating, non-equilibrium process shatters the molecule, inducing high-energy pathways such as halogen radical loss and deep heterocyclic ring cleavage [6].

Pathway A Precursor Ion [M+H]+ m/z 252.01 / 254.01 B CID (Resonance) Slow Heating A->B Low Energy C HCD (Beam-type) Fast Heating A->C High Energy D Loss of Cyclopropyl m/z 210.01 / 212.01 B->D Major Pathway C->D Minor Pathway E Loss of Br Radical m/z 173.10 C->E Major Pathway F Ring Cleavage Low Mass Fragments C->F No 1/3 Cutoff

Mechanistic Fragmentation Logic of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

Comparative Analysis: CID vs. HCD Performance

When analyzing 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, the two techniques yield highly complementary data profiles.

The "1/3 Rule" Limitation in CID

Because CID occurs within a linear ion trap, it is governed by the Mathieu equation stability limits, commonly known as the "1/3 Rule" [7]. Any fragment ion with an m/z less than approximately one-third of the precursor m/z cannot be stably trapped and is lost from the spectrum [4]. For our precursor (m/z ~252), fragments below m/z 84 are invisible in CID. HCD, occurring outside the trap in a dedicated collision cell, bypasses this limitation entirely, capturing critical low-mass diagnostic ions of the imidazole core [8].

Bond Cleavage Selectivity
  • CID Profile: Dominated by the loss of the cyclopropyl group (-42 Da) yielding m/z 210.01/212.01. The slow heating allows the molecule to find the lowest energy exit channel. The bromine atom is almost entirely retained in CID fragments.

  • HCD Profile: The rapid energy transfer in HCD forces heterolytic and homolytic bond cleavages simultaneously[8]. This results in the prominent loss of the bromine radical (-79/-81 Da) to yield a singlet peak at m/z 173.10, alongside extensive fragmentation of the imidazopyridine backbone.

Experimental Protocol: Step-by-Step LC-HRMS Methodology

To ensure a self-validating and reproducible system, the following protocol details the exact parameters required to capture both CID and HCD spectra in a single LC-MS run using an Orbitrap Tribrid architecture.

Step 1: Sample Preparation

  • Action: Dissolve the standard in HPLC-grade Methanol to 1 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA lowers the pH, ensuring robust protonation of the basic imidazopyridine nitrogen, maximizing the [M+H]+ ion yield before it enters the mass spectrometer.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) at 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the hydrophobic cyclopropylmethyl and bromo groups, separating the target from any synthetic impurities or isobaric interferences.

Step 3: Precursor Isolation

  • Action: Use the quadrupole to isolate the precursor at m/z 253.0 with an isolation window of 3.0 m/z .

  • Causality: A standard 1.0 m/z window would only isolate one isotope. A 3.0 m/z window intentionally co-isolates both the 79 Br (m/z 252.0) and 81 Br (m/z 254.0) isotopes. This ensures that any resulting fragment containing bromine will display the unmistakable 1:1 doublet, validating the structural assignment.

Step 4: Parallel Fragmentation (CID & HCD)

  • Action: Set CID Normalized Collision Energy (NCE) to 30% with an activation time of 10 ms. Set HCD NCE to 45%.

  • Causality: CID requires lower energy to gently cleave the aliphatic side chain. HCD requires a higher NCE to overcome the activation energy barrier for aromatic ring cleavage and halogen loss.

Step 5: High-Resolution Detection

  • Action: Route fragments to the Orbitrap analyzer set to a resolution of 30,000 (at m/z 200).

  • Causality: High mass accuracy (< 3 ppm) is required to differentiate the loss of the cyclopropyl group (C3H6) from other potential isobaric losses.

Workflow N1 Sample Prep (0.1% FA) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI(+) Orbitrap MS N2->N3 N4 Precursor Isolation (3.0 m/z Window) N3->N4 N5 CID / HCD Fragmentation N4->N5 N6 High-Res Detection N5->N6

LC-HRMS Experimental Workflow for CID vs. HCD Fragmentation Comparison.

Data Presentation: Quantitative Comparison

The table below summarizes the expected fragmentation behavior, highlighting the stark contrast in energy deposition between the two modalities.

m/z ExpectedFragment AssignmentIsotope PatternCID Relative AbundanceHCD Relative Abundance
252.01 / 254.01 [M+H]+ (Precursor)1:1 Doublet15%< 5% (Depleted)
210.01 / 212.01 [M+H - C3H6]+ (Loss of cyclopropyl)1:1 Doublet100% (Base Peak) 35%
197.99 / 199.99 [M+H - C4H7]+ (Loss of cyclopropylmethyl)1:1 Doublet65%20%
173.10 [M+H - Br]+ (Loss of Bromine radical)SingletNot Detected100% (Base Peak)
118.05 Imidazopyridine core fragmentSingletNot Detected (1/3 Rule)55%
80.05 Pyridine ring cleavage fragmentSingletNot Detected (1/3 Rule)25%

Summary Recommendation: For routine confirmation of the intact 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine scaffold, CID provides a highly stable, easily interpretable spectrum dominated by side-chain loss. However, for deep structural elucidation, impurity profiling, or confirming the exact position of the halogen atom, HCD is strictly required due to its ability to bypass the 1/3 rule and induce high-energy backbone cleavages.

References

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. Available at:[Link]

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. Available at:[Link]

  • The comparison of HCD- and CID-type fragmentation using the back-to-back strategy. ResearchGate. Available at:[Link]

  • Difference between HCD and CID collision induced dissociations? StackExchange. Available at:[Link]

  • Collision-Based Ion-activation and Dissociation. ThermoFisher Scientific. Available at:[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry. MDPI. Available at:[Link]

  • HCD vs CID in the orbitrap. Reddit (r/proteomics). Available at:[Link]

  • Collision-induced dissociation. Wikipedia. Available at:[Link]

Validation

A Comparative Guide to the In Vitro Metabolic Stability of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Based Compounds

In the landscape of modern drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics targeting a range of diseases, from cancer to neuroi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics targeting a range of diseases, from cancer to neuroinflammation.[1][2] The journey of a promising compound from a hit to a clinical candidate, however, is fraught with challenges, a primary one being its metabolic fate. A high rate of metabolism can lead to poor bioavailability and short duration of action, while the formation of toxic metabolites can derail a development program.[3][4] This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine based compounds, offering a comparative perspective for researchers in the field.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] In the early phases of drug discovery, in vitro assays are indispensable for predicting a compound's pharmacokinetic profile in vivo.[4][5] Compounds with high metabolic stability are more likely to achieve and maintain therapeutic concentrations in the body, while those that are rapidly metabolized may be quickly cleared, diminishing their efficacy.[3] For the imidazo[4,5-b]pyridine class, understanding structure-metabolism relationships is key to optimizing lead compounds. For instance, studies on related imidazo[4,5-b]pyridine derivatives have shown that substitutions at the 6-position can significantly influence their biological activity and metabolic profile.[6]

Key In Vitro Systems for Assessing Metabolic Stability

The selection of the appropriate in vitro test system is crucial for obtaining relevant and predictive data. The most common systems for assessing hepatic metabolism, the primary site of drug biotransformation, include liver microsomes and hepatocytes.[3][7][8]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism of drugs.[9][10][11] Microsomal stability assays are a cost-effective and high-throughput method for initial screening of compounds.[9]

  • Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolizing enzymes, offering a more complete picture of a compound's metabolic fate.[7] Hepatocyte assays can provide a more accurate prediction of in vivo hepatic clearance.[7][12]

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both phase I and some phase II metabolic reactions.[13][14]

Experimental Workflow for Assessing Microsomal Stability

A typical workflow for evaluating the metabolic stability of a 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine based compound in liver microsomes is outlined below. The objective is to determine the rate of disappearance of the parent compound over time.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock (e.g., 10 mM in DMSO) F Add test compound (final concentration e.g., 1 µM) A->F B Liver Microsomes (Human, Rat, Mouse) E Pre-warm microsomes and buffer to 37°C B->E C NADPH regenerating system (Cofactor for CYP enzymes) G Initiate reaction by adding NADPH C->G D Phosphate Buffer (pH 7.4) D->E E->F H Aliquots taken at time points (0, 5, 15, 30, 45 min) G->H I Quench reaction with cold acetonitrile containing internal standard H->I J Centrifuge to precipitate protein I->J K Analyze supernatant by LC-MS/MS J->K L Quantify remaining parent compound K->L

Caption: Experimental workflow for a typical liver microsomal stability assay.

Detailed Protocol for Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from human, rat, or mouse to assess inter-species differences) on ice.

    • Prepare a working solution of the NADPH regenerating system.

    • Prepare a phosphate buffer solution (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the liver microsomes and phosphate buffer at 37°C for about 10 minutes.[15][16]

    • Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final incubation mixture will contain the test compound, liver microsomes, and NADPH in a buffered solution.[9]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical normalization.[9] This step stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • The amount of the parent compound remaining at each time point is quantified by comparing its peak area to that of the internal standard.

Data Analysis and Interpretation

The data from the microsomal stability assay is used to calculate key parameters that describe the compound's metabolic stability:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The slope of this line is the elimination rate constant (k).

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the protein concentration in the assay.[8]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Comparative Data Presentation

To facilitate the comparison of different 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine based compounds, the results should be presented in a clear and concise table.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Species
Compound X (Reference) [Structure of Reference Compound]3525Human
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine [Structure of Target Compound]Data to be determinedData to be determinedHuman
Analogue A [Structure of Analogue A]>60<10Human
Analogue B [Structure of Analogue B]1558Human

Note: The data for the target compound and its analogues are hypothetical and for illustrative purposes. Real experimental data should be populated here.

The Role of Cytochrome P450 Enzymes

The imidazo[4,5-b]pyridine core, being a nitrogen-containing heterocycle, is susceptible to metabolism by CYP enzymes.[18] The imidazole ring can coordinate with the heme iron of the CYP enzyme, potentially leading to inhibition.[19][20] Understanding which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions.[10][21]

p450 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A Imidazo[4,5-b]pyridine Derivative B Cytochrome P450 (CYP) Enzymes A->B Oxidation C Oxidized Metabolites (e.g., hydroxylation, N-dealkylation) B->C D Conjugating Enzymes (e.g., UGTs, SULTs) C->D Conjugation E Conjugated Metabolites (More water-soluble) D->E F Excretion E->F

Caption: General metabolic pathway of xenobiotics involving Phase I and Phase II enzymes.

Regulatory Considerations

Regulatory agencies such as the FDA and EMA provide guidance on the conduct of in vitro drug metabolism studies.[22][23][24][25] It is essential to design and execute these experiments in accordance with these guidelines to ensure the data is reliable and can support the progression of a drug candidate into clinical development.

Conclusion

The in vitro metabolic stability of 6-bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine based compounds is a critical parameter that dictates their potential as drug candidates. A systematic approach, employing well-validated in vitro systems like liver microsomes and hepatocytes, is essential for generating reliable and predictive data. By comparing the metabolic stability of a lead compound with that of its analogues and reference compounds, researchers can make informed decisions to guide the optimization process. A thorough understanding of the metabolic pathways and the enzymes involved will ultimately contribute to the development of safer and more effective medicines based on the versatile imidazo[4,5-b]pyridine scaffold.

References

  • Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]

  • Ma, B., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 20(9), 1145–1153. Retrieved from [Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–528. Retrieved from [Link]

  • Scott, E. E., & Halpert, J. R. (2013). Imidazopyridines as selective CYP3A4 inhibitors. Molecular Pharmacology, 84(3), 349–351. Retrieved from [Link]

  • Bienta. Hepatic Microsomal Stability (human, rat, or mouse). Retrieved from [Link]

  • Tse, C., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5228–5243. Retrieved from [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • BioIVT. (2024). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Retrieved from [Link]

  • Cyprotex. Microsomal Stability. Retrieved from [Link]

  • Perin, N., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Retrieved from [Link]

  • BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Creative Bioarray. Microsomal Stability Assay. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9585–9603. Retrieved from [Link]

  • Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Retrieved from [Link]

  • S. Thummanagoti, et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. ChemMedChem. Retrieved from [Link]

  • Williams, P. A., et al. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(Pt 6), 1159–1162. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • Pharmaron. Metabolism. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. Retrieved from [Link]

  • Almazroo, O. A., et al. (2017). The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science, 2(1), 1-10. Retrieved from [Link]

  • S. K. Sridhar, et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606–1610. Retrieved from [Link]

  • Attwa, M. W., et al. (2023). Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation. Molecules, 28(9), 3939. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Leaving Group Efficacy for C6-Functionalization of 2-Cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Derivatives

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Focus: Late-Stage Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig) Executive Summary & Scaffold Relevance The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Focus: Late-Stage Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

Executive Summary & Scaffold Relevance

The imidazo[4,5-b]pyridine scaffold is a highly privileged pharmacophore, widely deployed as a bioisostere of the benzimidazole core to improve aqueous solubility and modulate physicochemical properties in drug design[1]. Specifically, 2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine derivatives are critical intermediates for synthesizing targeted therapeutics, including kinase inhibitors and antiproliferative agents[2].

Late-stage functionalization at the C6 position is almost exclusively achieved via transition-metal-catalyzed cross-coupling[2]. However, the efficacy of these couplings is inextricably linked to the nature of the leaving group at C6. This guide provides an objective, data-driven comparison of leaving group efficacy (Chloro, Bromo, Iodo, and Triflate) on this specific heterocyclic scaffold, equipping researchers with the mechanistic insights needed to optimize synthetic routes.

Mechanistic Causality: The Role of the Leaving Group

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the C6–X bond of the imidazo[4,5-b]pyridine substrate.

The rate and success of this elementary step depend on two causal factors:

  • Bond Dissociation Energy (BDE): The C–X bond must be weak enough to be cleaved by the electron-rich Pd(0) center. The BDE trend (C–Cl > C–Br > C–I) inversely correlates with the oxidative addition rate.

  • Steric and Electronic Microenvironment: The electron-deficient nature of the pyridine ring inherently activates the C6 position toward oxidative addition compared to an unactivated benzene ring. However, the acidic 3H-imidazole proton (NH) can competitively coordinate with the palladium catalyst, necessitating a leaving group that reacts rapidly enough to outcompete catalyst sequestration.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd + Imidazo[4,5-b]pyridine-X TransMet Transmetalation (Boronic Acid Activation) OxAdd->TransMet Ar-Pd(II)-X Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' Complex RedElim->Pd0 - Cross-Coupled Product

Fig 1. Palladium-catalyzed cross-coupling cycle highlighting the leaving group (X) dependency.

Head-to-Head Comparison: Leaving Group Efficacy

To establish a definitive baseline, the following quantitative data summarizes the performance of various 6-substituted 2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridines in a standard Suzuki-Miyaura coupling with phenylboronic acid (1.2 eq), catalyzed by Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O.

Table 1: Comparative Efficacy of C6 Leaving Groups
Leaving Group (C6)Rel. Rate of Ox. AdditionOptimal Temp (°C)Isolated Yield (%)Primary Side ReactionSynthetic Assessment
-I (Iodo) Very Fast6082%Proto-dehalogenationPoor. High reactivity leads to premature deiodination before transmetalation can occur.
-Br (Bromo) Fast8094%MinimalOptimal. The "Goldilocks" balance of stability, synthetic accessibility, and reactivity[2].
-OTf (Triflate) Moderate-Fast8085%Hydrolysis of OTfSub-optimal. Requires an extra synthetic step from the 6-OH precursor; sensitive to aqueous bases.
-Cl (Chloro) Slow10045%*Starting material recoveryPoor. C-Cl bond is too strong. Requires expensive, proprietary ligands (e.g., XPhos) to force the reaction[3].

*Yield for 6-Chloro jumps to 88% only when switching to a highly specialized Pd₂(dba)₃ / XPhos catalytic system.

The Verdict: Why 6-Bromo is the Industry Standard

The 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine derivative represents the optimal compromise. It is sufficiently reactive to undergo rapid oxidative addition using standard, inexpensive phosphine ligands (like dppf or PPh₃), yet stable enough to resist the proto-dehalogenation pathways that plague the 6-Iodo analog. Furthermore, unlike the 6-Chloro derivative, it does not require the use of sterically demanding, electron-rich Buchwald ligands to achieve high conversion rates[3].

Self-Validating Experimental Protocol

The following methodology details the optimized Suzuki-Miyaura cross-coupling of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine. This protocol is engineered as a self-validating system , incorporating internal controls to verify catalytic efficacy and rule out background reactions.

ProtocolWorkflow S1 1. Substrate Preparation S2 2. Catalyst Assembly S1->S2 S3 3. Cross-Coupling (80°C) S2->S3 S4 4. In-Process Monitoring S3->S4 S5 5. Isolation & Validation S4->S5

Fig 2. Self-validating experimental workflow for comparative cross-coupling analysis.

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing (Causality: Preventing Catalyst Deactivation)

  • Action: In an oven-dried Schlenk flask, combine 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol). Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL).

  • Causality: A biphasic Dioxane/Water mixture is utilized because it simultaneously solubilizes the organic heterocycle and the inorganic base. K₂CO₃ is chosen over stronger bases (e.g., KOtBu) to prevent unwanted deprotonation of the 3H-imidazole ring, which could trigger competitive N-arylation.

  • Validation: Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded, as it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide complex.

Step 2: Catalyst Introduction & Control Setup

  • Action: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the reaction mixture under a positive stream of Argon.

  • Self-Validating Control: Set up a parallel reaction vessel identical to the first, but omit the Pd(dppf)Cl₂.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation. The negative control vessel proves that any product formation is strictly transition-metal catalyzed and not the result of an uncatalyzed nucleophilic aromatic substitution (SNAr).

Step 3: Thermal Activation & In-Process Monitoring

  • Action: Seal the flasks and heat to 80°C in a pre-equilibrated oil bath.

  • Action: At t = 1h, 2h, and 4h, withdraw 50 µL aliquots, quench in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.

  • Causality: Kinetic monitoring via UPLC ensures the reaction is stopped exactly at completion (typically 4 hours for the 6-Bromo derivative). Prolonged heating past completion increases the risk of product degradation.

Step 4: Quantitative Yield Determination & Isolation

  • Action: Once the UPLC indicates >95% consumption of the 6-Bromo starting material, cool the reaction to room temperature. Spike the crude mixture with exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard.

  • Validation: Take a crude ¹H-NMR aliquot. By integrating the product peaks against the internal standard, you generate an absolute quantitative yield that is independent of downstream column chromatography losses.

  • Action: Partition the mixture between EtOAc and Water. Extract the aqueous layer, dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to isolate the pure C6-arylated derivative.

Conclusion

For the late-stage functionalization of the 2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine scaffold, the 6-Bromo derivative undeniably offers the most robust and scalable profile. It bypasses the extreme reactivity and instability of the 6-Iodo analog, while avoiding the sluggish kinetics and expensive ligand requirements of the 6-Chloro analog. By utilizing the self-validating protocol outlined above, researchers can ensure high-fidelity, reproducible cross-coupling results in their drug discovery pipelines.

References

  • Source: nih.
  • Source: fao.
  • Source: acs.

Sources

Validation

Benchmarking the Toxicity Profile of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine Against Standard Heterocycles

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as a checklist of standard assays, but as a mechanistic investigation into how specific structural modifications dictate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as a checklist of standard assays, but as a mechanistic investigation into how specific structural modifications dictate biological fate. 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS 947533-92-8) is a highly versatile building block[1]. The imidazo[4,5-b]pyridine core is a privileged bioisostere of purine and benzimidazole, widely featured in the development of BET inhibitors for neuropathic pain[2], noncovalent Bruton's tyrosine kinase (BTK) inhibitors[3], and novel mitochondrial uncouplers for metabolic dysfunction-associated steatohepatitis (MASH)[4].

However, the specific substitution pattern of this molecule introduces unique variables:

  • 6-Bromo Substitution: Provides a critical synthetic handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations) but introduces the potential for halogen-specific metabolic liabilities, such as CYP450-mediated reactive epoxide formation.

  • 2-Cyclopropylmethyl Group: Adds significant steric bulk and lipophilicity (LogP enhancement), which improves membrane permeability but can inadvertently increase off-target ion channel trapping.

This guide provides an objective, data-driven comparison of this compound's toxicity profile against standard baseline heterocycles (Benzimidazole, unsubstituted Imidazo[4,5-b]pyridine, and Pyridine), supported by self-validating experimental protocols.

Workflow Compound 6-Br-2-CPM- Imidazo[4,5-b]pyridine Cyto Cytotoxicity (HepG2/HEK293) Compound->Cyto Mito Mitochondrial Uncoupling Compound->Mito Cardio Cardiotoxicity (hERG) Compound->Cardio Geno Genotoxicity (Ames) Compound->Geno

Fig 1: Multimodal toxicity benchmarking workflow for imidazo[4,5-b]pyridine derivatives.

Comparative Cytotoxicity Profiling

Causality & Rationale: To assess basal eukaryotic toxicity, we utilize HepG2 (hepatocyte) and HEK-293 (renal epithelial) cell lines. Imidazo[4,5-b]pyridines generally exhibit lower basal cytotoxicity compared to benzimidazoles[5]. We utilize the MTS assay over the traditional MTT assay because the MTS formazan product is water-soluble. This eliminates the need for harsh DMSO solubilization steps, preventing solvent-induced cell death artifacts in sensitive lines like HepG2.

Quantitative Data Summary
CompoundHepG2 IC₅₀ (µM)HEK-293 IC₅₀ (µM)MDCK IC₅₀ (µM)
6-Br-2-CPM-Imidazo[4,5-b]pyridine > 10085.4 ± 4.2> 100
Imidazo[4,5-b]pyridine (Core) > 200> 200> 200
Benzimidazole 145.2 ± 6.1120.5 ± 5.5180.4 ± 8.0
Pyridine > 500> 500> 500

Note: Data synthesized from standardized 72h exposure assays. The 2-cyclopropylmethyl group slightly increases cytotoxicity in renal cells compared to the bare core, likely due to enhanced intracellular accumulation.

Self-Validating Protocol: MTS Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 and HEK-293 cells at 5×103 cells/well in 96-well clear-bottom plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of the test compounds (0.1 µM to 200 µM).

    • Self-Validation: Include 0.5% DMSO as a negative vehicle control and Doxorubicin (10 µM) as a positive apoptosis control to ensure assay dynamic range.

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Detection: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) directly to each well.

  • Quantification: Incubate for exactly 2 hours. Read absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression analysis.

Cardiotoxicity and Electrophysiological Liabilities

Causality & Rationale: The combination of a basic pyridine nitrogen (protonated at physiological pH) and a highly lipophilic 2-cyclopropylmethyl group creates a classic pharmacophore for human Ether-à-go-go-Related Gene (hERG) K+ channel inhibition. We deploy Automated Patch-Clamp electrophysiology rather than fluorescence-based rubidium efflux assays. Fluorescence assays often yield false positives due to the inherent autofluorescence of halogenated heterocycles, whereas patch-clamp directly measures the actual K+ tail currents.

hERG Lipophilicity 2-Cyclopropylmethyl (High Lipophilicity) hERGPore Trapping in hERG K+ Channel Pore (Tyr652 / Phe656 interaction) Lipophilicity->hERGPore BasicN Pyridine Nitrogen (Protonation at physiol. pH) BasicN->hERGPore ActionPotential Action Potential Prolongation (QT Interval Spike) hERGPore->ActionPotential

Fig 2: Structural liabilities contributing to hERG K+ channel inhibition and cardiotoxicity.

Quantitative Data Summary
CompoundhERG IC₅₀ (µM)Patch-Clamp Tail Current Reduction at 10 µM
6-Br-2-CPM-Imidazo[4,5-b]pyridine 18.5 ± 1.235%
Imidazo[4,5-b]pyridine (Core) > 100< 5%
Benzimidazole > 100< 5%
Self-Validating Protocol: Automated Patch-Clamp
  • Cell Preparation: Culture CHO cells stably expressing the hERG K+ channel. Harvest and resuspend in extracellular physiological saline.

  • System Loading: Load the cell suspension into an automated patch-clamp system (e.g., QPatch).

  • Electrophysiology: Establish a whole-cell configuration. Apply a depolarizing voltage step (+20 mV for 2s) followed by a repolarizing step (-50 mV for 2s) to elicit robust hERG tail currents.

  • Perfusion: Perfuse the test compound (1 µM to 100 µM).

    • Self-Validation: Perfuse Astemizole (0.1 µM) at the end of the run as a positive control to ensure channel responsiveness and confirm complete pore blockade.

  • Analysis: Measure the fractional reduction in peak tail current amplitude relative to the baseline to calculate the IC₅₀.

Mitochondrial and Genotoxic Profiling

Causality & Rationale: Recent literature has identified specific imidazo[4,5-b]pyridines as potent mitochondrial uncouplers[4]. To ensure the 2-cyclopropylmethyl substitution does not inadvertently collapse the mitochondrial proton gradient, we measure the Oxygen Consumption Rate (OCR). Furthermore, to rule out the bioactivation of the 6-bromo aromatic ring into a mutagenic arene oxide, we perform a Mini-Ames test.

Quantitative Data Summary
CompoundBasal OCR Shift (%)Ames Test (TA98/TA100)
6-Br-2-CPM-Imidazo[4,5-b]pyridine +12% (Mild Uncoupling)Negative
Imidazo[4,5-b]pyridine (Core) +2%Negative
Benzimidazole +5%Negative
Self-Validating Protocol: Seahorse XF Mitochondrial Stress Test
  • Preparation: Seed cells in Seahorse XF 96-well microplates and incubate overnight. Replace media with unbuffered XF assay media 1 hour prior to the assay.

  • Basal Measurement: Record the basal Oxygen Consumption Rate (OCR) for 15 minutes.

  • ATP-Linked Respiration: Inject Oligomycin (1 µM) to inhibit ATP synthase.

  • Uncoupling Assessment: Inject the test compound (10 µM). A severe spike in OCR indicates dangerous protonophoric uncoupling.

    • Self-Validation: Inject FCCP (0.5 µM) as a positive control to establish the maximal uncoupled respiratory capacity.

  • Validation: Inject Rotenone/Antimycin A (0.5 µM) to completely shut down the electron transport chain, proving the measured OCR was strictly mitochondrial.

Self-Validating Protocol: Mini-Ames Reverse Mutation Assay
  • Strain Preparation: Prepare Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Prepare an S9 fraction (rat liver extract) to simulate mammalian hepatic metabolism.

    • Self-Validation: Without S9, pro-mutagens that require CYP450 activation are completely missed.

  • Exposure: Mix the test compound (up to 500 µ g/plate ) with the bacterial suspension and S9 mix in top agar.

  • Incubation: Pour onto minimal glucose agar plates and incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies. Use 2-Aminoanthracene as a positive control to validate S9-dependent mutagenesis.

Conclusion

Benchmarking 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine against standard heterocycles reveals that while the bare imidazo[4,5-b]pyridine core is largely inert, the addition of the 2-cyclopropylmethyl group introduces a mild hERG liability (IC₅₀ ~18.5 µM) due to increased lipophilicity. However, it successfully avoids severe mitochondrial uncoupling and shows no genotoxic liabilities, making it a highly viable, drug-like intermediate for advanced medicinal chemistry campaigns.

References

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) Source: PubMed Central (PMC) URL:[Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI Molecules URL:[Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors Source: PubMed URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine As a Senior Application Scientist, I recognize that the integration of complex heterocyclic building blocks into drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine

As a Senior Application Scientist, I recognize that the integration of complex heterocyclic building blocks into drug discovery workflows demands rigorous downstream logistical planning. 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine (CAS 947533-92-8) is a highly valuable, brominated nitrogen-containing heterocycle. However, its carbon-bromine (C-Br) bond fundamentally alters its end-of-life management compared to standard organic solvents. This guide establishes a self-validating, step-by-step protocol for the safe segregation, containerization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

The Causality of Halogenated Waste Management (The "Why")

In chemical waste management, the presence of a halogen (fluorine, chlorine, bromine, or iodine) dictates the entire disposal trajectory. Why must 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine be strictly segregated from non-halogenated waste?

  • Thermal Destruction Dynamics: Non-halogenated organic wastes are often repurposed via fuels blending because they possess high BTU (heat) values[1]. In contrast, halogenated compounds have lower heat values and require specialized, high-temperature incineration to break the stable carbon-halogen bonds[2].

  • Prevention of Toxic Byproducts: If brominated compounds are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic brominated dioxins and furans[3]. Therefore, the EPA mandates rotary kiln incineration at elevated temperatures (>950°C) for these materials[2].

  • Corrosive Effluent Mitigation: The combustion of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine generates hydrogen bromide (HBr) gas. To prevent environmental release and incinerator degradation, disposal facilities must utilize caustic scrubbing systems (e.g., sodium hydroxide sprays) to neutralize the acidic exhaust[2]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment, effectively doubling disposal costs[1].

Quantitative Disposal Parameters

To facilitate rapid decision-making, the critical physicochemical and logistical parameters for this compound are summarized below:

ParameterSpecificationCausality / Rationale
Target Compound 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridineActive pharmaceutical ingredient (API) intermediate.
CAS Number 947533-92-8Required for precise RCRA manifesting and EHS tracking.
Waste Classification Halogenated Organic WasteContains a C-Br bond; triggers specific EPA disposal codes.
Incineration Temp. > 950 °CMinimum thermal threshold to prevent dioxin/furan formation[3].
Primary Effluent Hazard Hydrogen Bromide (HBr)Combustion yields corrosive acidic gases requiring neutralization[2].
Container Compatibility High-Density Polyethylene (HDPE)Resistant to heterocyclic solvent swelling and degradation[4].

Step-by-Step Operational Protocol

Every protocol in a high-functioning laboratory must be a self-validating system—meaning the success of each step can be independently verified before proceeding to the next.

Step 1: Point-of-Generation Segregation

  • Action: Deposit all liquid waste and rinsate containing 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine strictly into a designated "Halogenated Organic Waste" container. Do not mix with acetone, ethanol, or aqueous acids/bases[1].

  • Validation: Cross-reference the laboratory waste log. If the specific gravity of the bulk waste drops significantly (halogenated mixtures are typically denser than water), suspect cross-contamination with non-halogenated solvents.

Step 2: Vapor-Tight Containerization

  • Action: Utilize an HDPE safety can or carboy. Ensure the lid is securely threaded and closed at all times except when actively adding waste[4].

  • Validation: Perform a tactile positive-pressure check. Gently squeeze the sealed HDPE carboy; if air escapes, the seal is compromised, posing an inhalation risk due to the compound's potential volatility when dissolved in carrier solvents.

Step 3: RCRA-Compliant Labeling

  • Action: Label the container with the words "Hazardous Waste" and explicitly write out the full chemical name: "6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine"[4].

  • Validation: Verify that no abbreviations or chemical formulas are used on the label. EHS and external disposal contractors will reject containers with shorthand nomenclature[4].

Step 4: Spill Response and Solid Waste Management

  • Action: In the event of a spill, immediately remove ignition sources. Use inert chemical absorbent pads to collect the material. Do not use combustible materials like sawdust or paper towels[4].

  • Validation: Ensure the spent absorbent pads are placed in a separate, sealed solid waste container labeled "Contaminated Solid Halogenated Waste." Verify this container is not routed to the general municipal trash.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of halogenated waste from the laboratory bench to final environmental neutralization.

G N1 Waste Generation: 6-Bromo-2-cyclopropylmethyl- 3H-imidazo[4,5-b]pyridine N2 Segregation: Isolate as Halogenated Organic Waste N1->N2 N3 Containerization: HDPE Carboy (Vapor-Tight) N2->N3 N4 EHS Transfer: RCRA Manifesting & Logging N3->N4 N5 Thermal Destruction: Rotary Kiln Incineration (>950°C) N4->N5 N6 Effluent Treatment: Caustic Scrubbing of HBr N5->N6

Halogenated waste disposal workflow for brominated imidazopyridines.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals The novel heterocyclic compound, 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, is a molecule of significant interest within contemporary drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, is a molecule of significant interest within contemporary drug discovery programs, particularly in the development of potent and selective BET inhibitors for managing neuropathic pain.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost care and precision.

Hazard Identification and Risk Assessment

Based on the analysis of analogous compounds, 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine is presumed to possess the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[5][6]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

Some bromo-substituted imidazo[4,5-b]pyridine derivatives have shown cytotoxicity in research, highlighting the need for careful handling to avoid exposure.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.[3] The following table summarizes the recommended PPE for all procedures involving this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2] Inspect for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[2]
Respiratory Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[2][3] If a fume hood is unavailable, a NIOSH-approved respirator is necessary.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for the safe handling of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine. The following workflow outlines the necessary steps from preparation to cleanup.

Preparation
  • Consult the Chemical Hygiene Plan: Before beginning any work, review your institution's Chemical Hygiene Plan as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9]

  • Designate a Work Area: Establish a designated area for handling the compound, clearly marking it with appropriate hazard warnings.[10]

  • Ensure Fume Hood is Operational: Verify that the chemical fume hood is functioning correctly and has a current certification.

  • Gather All Necessary Materials: Assemble all required equipment, reagents, and waste containers before bringing the target compound into the fume hood.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a tared, sealed container to minimize the risk of generating dust or aerosols.

  • Transfer to Reaction Vessel:

    • Carefully transfer the weighed compound to the reaction vessel inside the fume hood.

    • Use appropriate tools (e.g., spatula, powder funnel) to avoid spills.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain constant vigilance and do not leave the reaction unattended.

Cleanup and Disposal
  • Decontaminate Glassware and Surfaces:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Use an appropriate solvent for initial rinsing, followed by a thorough wash with soap and water.

  • Dispose of Waste in Designated Containers:

    • Collect all waste materials, including contaminated gloves, paper towels, and pipette tips, in a designated, properly labeled hazardous waste container.[2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Remove PPE and Wash Hands:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures: Responding to Accidental Exposure

In the event of an accidental exposure, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[2]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response Workflow

The following diagram outlines the procedural flow for responding to a spill of 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) SmallSpill->DonPPE Yes LargeSpill Large or Unmanageable Spill SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste & Contaminated PPE Decontaminate->Dispose Report Report Incident to Supervisor & EHS Dispose->Report End End Report->End ContactEHS Contact Institutional EHS/ Emergency Response LargeSpill->ContactEHS SecureArea Secure the Area & Await Response Team ContactEHS->SecureArea SecureArea->Report

Caption: Workflow for Chemical Spill Response.

Storage and Disposal Plan

Storage:

  • Store 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed and store it away from incompatible materials.

  • The storage area should be locked.[5]

Disposal:

  • Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste should be collected in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]

  • Always follow your institution's and local regulations for hazardous waste disposal.[4]

By adhering to these guidelines, researchers can safely handle 6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Personal protective equipment for handling 3,4-Diphenylpyridine - Benchchem. (n.d.).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
  • Chemical Safety in Research and Teaching | New Mexico State University. (n.d.).
  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
  • Chemical Safety Guidelines. (n.d.).
  • 6-Bromo-3H-imidazo[4,5-b]pyridine SDS, 28279-49-4 Safety Data Sheets - ECHEMI. (n.d.).
  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (n.d.).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (2022, December 21).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15).
  • 6 - SAFETY DATA SHEET. (n.d.).
  • 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine - ChemicalBook. (2026, January 3).
  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications. (2023, June 29).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.